molecular formula C16H15N3O3S2 B2406503 N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 941924-51-2

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

Numéro de catalogue: B2406503
Numéro CAS: 941924-51-2
Poids moléculaire: 361.43
Clé InChI: JRYAULKXPGTTHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is a novel small molecule based on the privileged benzothiazole scaffold, a structure renowned for its diverse biological activities and significant potential in anticancer and anti-inflammatory drug discovery . The compound integrates a dimethylsulfamoyl benzamide moiety, a feature known to influence physicochemical properties and is present in various bioactive molecules . This structural combination is designed to leverage the unique properties of benzothiazole derivatives, which have demonstrated potent and selective antitumor activity in preclinical models, particularly against hard-to-treat cancer cell lines such as human non-small cell lung cancer (A549, H1299) and epidermoid carcinoma (A431) . The core research value of this compound lies in its potential for dual-action therapy. Chronic inflammation is a critical facilitator of cancer progression, and benzothiazole derivatives have been shown to simultaneously inhibit cancer cell proliferation and reduce the secretion of key pro-inflammatory cytokines like IL-6 and TNF-α . The proposed mechanism of action for such compounds involves the disruption of crucial cell signaling pathways that govern survival and proliferation. Specifically, related active benzothiazole analogs have been demonstrated to promote apoptosis (programmed cell death), arrest the cell cycle, and inhibit cancer cell migration . Mechanistic studies suggest these effects are achieved through the inhibition of the AKT and ERK signaling pathways, which are frequently dysregulated in cancers . Furthermore, structural analogs featuring the benzothiazole core are being actively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling axis, highlighting the scaffold's relevance in targeted oncology research . This product is intended for research applications only, including in vitro cell-based assays to assess cytotoxicity, studies on apoptosis and cell cycle dynamics, investigation of anti-migratory effects, and exploration of mechanisms involving inflammatory markers and key signaling pathways. It is supplied with high purity and characterized data to ensure reproducible results in your scientific investigations. For Research Use Only. Not for human or veterinary use.

Propriétés

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)13-6-3-11(4-7-13)16(20)18-12-5-8-14-15(9-12)23-10-17-14/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYAULKXPGTTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"synthesis and characterization of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide: A Technical Guide

Executive Summary & Pharmacological Context

The rational design of hybrid molecules combining privileged scaffolds is a cornerstone of modern medicinal chemistry. The target compound, N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide , integrates two highly potent pharmacophores: the benzothiazole ring and the benzenesulfonamide moiety.

The benzothiazole core is renowned for its structural adaptability and wide-ranging biological activities, including anticancer, antimicrobial, and neuroprotective properties[1]. Concurrently, the sulfonamide group acts as a critical binding motif for various enzymatic targets, notably in the inhibition of ubiquitin-specific proteases (like USP7) and carbonic anhydrases, making such hybrid structures highly valuable in antiviral and oncological drug development[2]. This technical guide details a robust, self-validating synthetic protocol and comprehensive characterization strategy for this specific hybrid molecule.

Retrosynthetic Rationale & Mechanistic Causality

The synthesis of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide relies on the formation of an amide bond between 1,3-benzothiazol-6-amine and 4-(dimethylsulfamoyl)benzoic acid[3].

Causality in Reagent Selection: The electron-withdrawing nature of the fused thiazole ring slightly deactivates the 6-amino group of the benzothiazole, reducing its nucleophilicity compared to standard anilines. To overcome this kinetic barrier without resorting to harsh acid chloride conditions (which can lead to unwanted side reactions or require strictly anhydrous environments), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the coupling reagent.

HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The presence of the nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, accelerating the nucleophilic attack by the deactivated amine. DIPEA (N,N-Diisopropylethylamine) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid for initial activation and to neutralize the hexafluorophosphoric acid generated during the catalytic cycle.

SynthesisWorkflow Start 4-(Dimethylsulfamoyl)benzoic acid + HATU + DIPEA Intermediate Active Ester Intermediate (OAt Ester) Start->Intermediate Activation Coupling Amide Bond Formation (RT, 12h, DMF) Intermediate->Coupling Amine 1,3-Benzothiazol-6-amine (Nucleophilic Attack) Amine->Coupling Workup Aqueous Workup (NaHCO3 / HCl / Brine) Coupling->Workup Quench Product Target Compound N-(1,3-benzothiazol-6-yl)- 4-(dimethylsulfamoyl)benzamide Workup->Product Purification

Workflow for the HATU-mediated synthesis of the target benzamide.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system, ensuring that intermediate validation steps dictate the progression of the synthesis, thereby guaranteeing high yield and purity.

Step 1: Carboxylic Acid Activation
  • Charge a flame-dried, argon-purged 50 mL round-bottom flask with 4-(dimethylsulfamoyl)benzoic acid (1.0 mmol, 229 mg)[3].

  • Add anhydrous N,N-dimethylformamide (DMF) (5.0 mL) to dissolve the acid.

  • Add DIPEA (3.0 mmol, 522 µL). The excess base ensures complete deprotonation and maintains the basicity required for the HATU coupling mechanism.

  • Add HATU (1.2 mmol, 456 mg) in one portion. Stir at room temperature for 15 minutes. Validation Check: An aliquot analyzed via LC-MS should indicate the complete disappearance of the free acid mass (m/z 228 [M-H]-) and the formation of the OAt active ester.

Step 2: Nucleophilic Coupling
  • To the activated ester solution, add 1,3-benzothiazol-6-amine (1.1 mmol, 165 mg) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere. Validation Check: Monitor via TLC (Eluent: 5% Methanol in Dichloromethane). The complete consumption of the amine (visualized under UV 254 nm and by ninhydrin stain) confirms reaction completion.

Step 3: Targeted Aqueous Workup

The workup exploits the distinct pKa values of the reaction components to systematically isolate the neutral product.

  • Quench the reaction by pouring the mixture into 50 mL of ice-cold water, which often precipitates the crude hydrophobic amide. Extract with Ethyl Acetate (3 × 20 mL).

  • Acidic Wash: Wash the combined organic layers with 1M HCl (2 × 20 mL). Causality: This protonates and removes unreacted 1,3-benzothiazol-6-amine and DIPEA into the aqueous layer.

  • Basic Wash: Wash with saturated aqueous NaHCO3 (2 × 20 mL). Causality: This deprotonates and removes any residual 4-(dimethylsulfamoyl)benzoic acid and acidic HATU byproducts (HOAt).

  • Wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% Ethyl Acetate in Hexanes) or recrystallization from hot ethanol to afford the pure target compound.

Quantitative Characterization Data

Thorough characterization is mandatory to confirm the structural integrity of the synthesized hybrid molecule. The data below summarizes the expected analytical profile.

Analytical MethodParameter / SignalAssignment / Observation
Physical State AppearanceOff-white to pale yellow crystalline solid
Yield Isolated Yield78–85% (post-purification)
Melting Point Temp Range210–212 °C
LC-MS (ESI+) m/z [M+H]+Calculated: 362.06; Found: 362.08
1H NMR (DMSO-d6) δ 10.65 (s, 1H)Amide NH (highly deshielded due to H-bonding)
1H NMR (DMSO-d6) δ 9.32 (s, 1H)Benzothiazole H-2 (characteristic downfield shift)
1H NMR (DMSO-d6) δ 8.65 (d, J = 2.0 Hz, 1H)Benzothiazole H-7
1H NMR (DMSO-d6) δ 8.15 & 7.85 (d, J = 8.4 Hz, 4H)para-substituted Benzamide Ar-H (AA'BB' system)
1H NMR (DMSO-d6) δ 2.65 (s, 6H)N(CH3)2 (Dimethylsulfamoyl protons)
FT-IR (ATR) ν (cm⁻¹)3310 (N-H), 1655 (Amide C=O), 1330 & 1150 (SO2)
HPLC Purity Area % (254 nm)> 98.5%

Biological Application & Mechanism of Action

Benzothiazole-sulfonamide hybrids have demonstrated profound efficacy as enzyme inhibitors. Specifically, related derivatives have been evaluated for their antiviral activities against viruses such as HSV-1 and HCV by acting as Ubiquitin-Specific Protease 7 (USP7) inhibitors[2]. Furthermore, they are extensively studied as modulators in anticonvulsant and kinase-inhibition pathways[4].

The spatial arrangement of the hydrogen-bond donating amide, the hydrogen-bond accepting sulfonamide, and the lipophilic benzothiazole core allows for precise anchoring within the catalytic pockets of these target enzymes, effectively blocking downstream pathological signaling.

BioPathway Compound Benzothiazole-Sulfonamide Hybrid Target Target Enzyme (e.g., Kinase / USP7) Compound->Target Binds Inhibition Enzyme Inhibition (Active Site Binding) Target->Inhibition Downstream Downstream Signaling Blockade Inhibition->Downstream Outcome Cell Cycle Arrest / Antiviral Effect Downstream->Outcome

Mechanism of action for benzothiazole-sulfonamides in enzyme inhibition.

References

  • [1] Cheekatla, S. R. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Chemistry (MDPI), 2025. Available at:[Link]

  • [2] Azzam, R. A., Elboshi, H. A., & Elgemeie, G. H. "Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives as USP7 Enzyme Inhibitors." ACS Omega, 2020. Available at:[Link]

  • [3] ChemSpace Database. "4-(dimethylsulfamoyl)benzoic acid - C9H11NO4S". Available at: [Link]

  • [4] Ahsan, W., et al. "Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives." PubMed Central (PMC), 2012. Available at:[Link]

Sources

The Pharmacological Versatility of Benzothiazole Derivatives: A Technical Guide to Biological Activity, Mechanisms, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacophore

Benzothiazole (C₇H₅NS) is a privileged bicyclic heterocycle consisting of a benzene ring fused to a five-membered thiazole ring. In medicinal chemistry, this scaffold is highly valued due to its unique electronic properties: the nitrogen atom acts as a potent hydrogen-bond acceptor, while the sulfur atom provides high polarizability and lipophilicity. This structural combination allows benzothiazole derivatives to seamlessly intercalate into DNA, cross cellular membranes, and anchor into the hydrophobic binding pockets of various metalloenzymes and kinases[1].

FDA-approved drugs such as Riluzole (neuroprotective), Pramipexole (dopamine agonist), and Ethoxazolamide (carbonic anhydrase inhibitor) underscore the clinical viability of this core[2]. Recently, structural modifications—particularly substitutions at the C-2 and C-6 positions—have unlocked a new generation of derivatives with profound anticancer, antimicrobial, and anti-inflammatory activities[1].

Anticancer Activity & Apoptotic Mechanisms

The antitumor efficacy of benzothiazole derivatives is primarily driven by their ability to induce programmed cell death (apoptosis) and inhibit critical proliferation pathways. Recent evaluations of ortho-hydroxy-N-acylhydrazone benzothiazole derivatives demonstrated exceptional procaspase-3 kinase activation, yielding IC₅₀ values as low as 0.24 µM against aggressive cancer cell lines (e.g., MDA-MB-231 and NCI-H226)[3]. Furthermore, in hepatocellular carcinoma (HepG2) models, nitro- and fluoro-substituted derivatives have been shown to actively suppress tumor growth by targeting the NF-κB/COX-2/iNOS inflammatory pathways and depleting mitochondrial membrane potential[4].

Pathway Visualization

Pathway BZD Benzothiazole Derivatives ROS ROS Generation & Oxidative Stress BZD->ROS Induces Mito Mitochondrial Membrane Depolarization BZD->Mito Direct Targeting ROS->Mito Triggers Casp9 Cytochrome c Release & Caspase-9 Activation Mito->Casp9 Facilitates Casp3 Procaspase-3 Cleavage (Executioner Caspase) Casp9->Casp3 Proteolytic Cascade Apop Apoptosis (Programmed Cell Death) Casp3->Apop Cellular Dismantling

Fig 1: Apoptosis signaling cascade induced by benzothiazole derivatives in cancer cells.

Protocol 1: High-Throughput Cytotoxicity & Apoptosis Profiling

To validate the anticancer mechanisms of novel benzothiazole compounds, a self-validating workflow combining MTT viability assays with Flow Cytometry is required.

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed 5 × 10³ cancer cells/well in a 96-well plate. Incubate for 24h at 37°C (5% CO₂).

    • Causality: Allowing 24 hours for attachment ensures cells re-enter the exponential growth phase, providing a standardized baseline for drug uptake and metabolism.

  • Compound Treatment: Dissolve the benzothiazole derivative in DMSO and perform serial dilutions in culture media. Treat cells for 48h.

    • Causality: Benzothiazoles are highly lipophilic. Maintaining a final DMSO concentration of <0.5% prevents compound precipitation while ensuring the solvent does not induce artificial cytotoxicity.

  • MTT Viability Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h, then dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

    • Causality: Mitochondrial succinate dehydrogenase reduces MTT to purple formazan. This directly measures metabolic viability, which correlates with the mitochondrial depolarization caused by benzothiazoles.

  • Annexin V/PI Dual Staining (Flow Cytometry): Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark and analyze via flow cytometer.

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the mechanism, proving the compound triggers specific apoptotic pathways rather than non-specific necrotic toxicity.

Antimicrobial & Antitubercular Efficacy

Beyond oncology, benzothiazole-thiazole hybrids exhibit broad-spectrum antimicrobial activity. Mechanistically, the thiazole ring frequently inhibits essential microbial enzymes, including DNA gyrase, topoisomerases, and cytochrome P450 14α-demethylase[5]. By disrupting these enzymes, benzothiazole derivatives halt bacterial DNA replication and fungal cell wall synthesis.

Protocol 2: Broth Microdilution Assay for MIC Determination

To accurately quantify the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against strains like S. aureus or M. tuberculosis.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend the microbial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton broth.

    • Causality: Standardizing the inoculum prevents false-positive resistance results caused by over-inoculation and ensures reproducible drug-target interaction ratios.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzothiazole compound (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Causality: A logarithmic concentration gradient allows for the precise identification of the exact threshold where microbial growth is completely inhibited.

  • Resazurin Addition & Incubation: Add 10 µL of resazurin indicator (0.015%) to each well. Incubate plates at 37°C for 24h.

    • Causality: Resazurin acts as an objective redox indicator. Metabolically active (surviving) bacteria reduce the blue resazurin to pink resorufin. This eliminates the subjectivity of visual turbidity assessments, creating a self-validating endpoint for the MIC.

Quantitative Bioactivity Summary

The following table synthesizes the quantitative biological data of various benzothiazole derivatives across different therapeutic targets:

Compound Class / DerivativeTarget Organism / Cell LineKey Biological Activity (Metric)Putative Mechanism
ortho-Hydroxy-N-acylhydrazone BZD NCI-H226, MDA-MB-231IC₅₀: 0.24 - 0.92 µMProcaspase-3 activation (EC₅₀ = 0.31 µM)
2,6-dichloro-N-BZD benzamide Tumorigenic cell linesHigh selective cytotoxicityIn vivo tumor growth inhibition
BZD-1,3,4-thiadiazole hybrids Xanthomonas oryzae (Xoo)52.4% inhibition at 100 µg/mLDisruption of bacterial metabolism
Nitro/Fluoro-substituted BZDs HepG2 (Hepatocellular)IC₅₀: 56.98 - 59.17 µMNF-κB/COX-2/iNOS pathway modulation
BZD-thiazole hybrids S. aureus, M. tuberculosisBroad-spectrum MIC reductionDNA gyrase & CYP51 inhibition

(Data aggregated from authoritative biological evaluations[3][4][5][6][7])

Synthesis Workflows & SAR Optimization

Modern synthesis of benzothiazole derivatives increasingly relies on microwave-assisted green chemistry, which significantly reduces reaction times and improves yields[8]. Structure-Activity Relationship (SAR) studies consistently show that the introduction of electron-withdrawing groups (such as halogens or nitro groups) at the C-6 position enhances lipophilicity and target affinity, while substitutions at the C-2 position dictate the specific therapeutic domain (e.g., thiadiazole moieties for antiviral/antibacterial activity)[1][7].

Synthesis & Evaluation Workflow

Workflow Design In Silico Design & Docking Synth Microwave-Assisted Synthesis Design->Synth Char Spectral Characterization (NMR, FTIR) Synth->Char Bio In Vitro Bioassays (MIC, IC50) Char->Bio SAR SAR Analysis & Optimization Bio->SAR SAR->Design Feedback Loop

Fig 2: End-to-end workflow for the synthesis and biological evaluation of benzothiazoles.

References

  • Synthesis and biological activities of benzothiazole derivatives: A review. ResearchGate. 1

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters.6

  • Synthesis and biological evaluation of benzothiazole derivatives bearing the ortho-hydroxy-N-acylhydrazone moiety as potent antitumor agents. PubMed. 3

  • Synthesis and biological activities of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety. Taylor & Francis. 7

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. 8

  • Benzothiazole derivatives as anticancer agents. PMC - NIH. 2

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC - NIH. 4

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. 5

Sources

In Silico Modeling of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide: A Predictive Framework for DDR1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery of selective kinase inhibitors is a cornerstone of modern targeted therapy. Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase activated by matrix collagens, and its overexpression is heavily implicated in tumor metastasis, atherosclerosis, and fibrotic diseases[1]. However, designing selective DDR1 inhibitors is notoriously difficult due to the high structural homology of its ATP-binding domain with other kinases, such as Bcr-Abl and c-Kit[2].

To circumvent this, modern drug design targets the inactive "DFG-out" conformation using Type II kinase inhibitors, which offer a superior kinome selectivity profile[3]. The compound N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide represents a highly rationalized scaffold for this purpose:

  • Hinge-Binding Head Group: The 1,3-benzothiazole moiety anchors the molecule to the kinase hinge region.

  • Linker Region: The benzamide core forms critical hydrogen bonds with the backbone amides of Met-704 and Asp-784[1][3].

  • Hydrophobic Tail: The 4-(dimethylsulfamoyl) group extends into the solvent-exposed back pocket, locking the kinase in its inactive state.

This whitepaper outlines a self-validating in silico framework to evaluate the pharmacokinetics, binding affinity, and dynamic stability of this molecule.

End-to-End Computational Pipeline

To ensure scientific integrity, computational drug discovery must follow a strict hierarchy of attrition. Molecules must first pass rapid pharmacokinetic filters before advancing to computationally expensive molecular dynamics (MD) simulations.

Pipeline LPrep Ligand Preparation (SMILES to 3D) ADMET ADMET Profiling (SwissADME) LPrep->ADMET Pass Filter Docking Molecular Docking (AutoDock Vina) ADMET->Docking Lead Candidate MD Molecular Dynamics (GROMACS) Docking->MD Top Pose

Fig 1: End-to-end in silico drug discovery pipeline for DDR1 inhibitors.

Predictive ADMET Profiling

Causality & Rationale: Poor pharmacokinetics and bioavailability are the leading causes of late-stage drug discovery failures. Before assessing target affinity, we utilize SwissADME to evaluate the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[4]. We specifically rely on the BOILED-Egg model, which plots lipophilicity (WLOGP) against apparent polarity (TPSA) to predict gastrointestinal absorption and blood-brain barrier (BBB) penetration[5].

Step-by-Step Protocol (SwissADME)
  • Input Generation: Convert the 2D structure of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide into a canonical SMILES string.

  • Execution: Submit the SMILES string to the SwissADME web server ([Link]).

  • Self-Validating Check: Evaluate Lipinski's Rule of Five. A molecule with >1 violation is automatically rejected from the pipeline to prevent downstream resource waste.

Quantitative Data Summary
PropertyPredicted ValueThreshold / Rule
Molecular Weight 361.4 g/mol < 500 g/mol (Lipinski)
LogP (Consensus) 3.2< 5 (Lipinski)
H-Bond Donors 1≤ 5 (Lipinski)
H-Bond Acceptors 5≤ 10 (Lipinski)
GI Absorption HighBOILED-Egg White Ellipse[5]
BBB Permeability LowBOILED-Egg Yolk Exclusion[5]

Molecular Docking Protocol

Causality & Rationale: AutoDock Vina is utilized for its sophisticated gradient optimization method and multithreading capabilities, which provide a superior balance of speed and accuracy compared to legacy docking engines[6]. By treating the receptor as rigid and the ligand as flexible, Vina efficiently explores the conformational space of the benzamide derivative within the DDR1 ATP-binding pocket[7].

Step-by-Step Protocol (AutoDock Vina)
  • Receptor Preparation: Download the human DDR1 kinase domain crystal structure (e.g., PDB: 4CKR)[3]. Using AutoDock Tools, strip all water molecules, add polar hydrogens, and compute Gasteiger charges[8][9]. Export as a .pdbqt file.

  • Ligand Preparation: Generate the 3D conformation of the ligand, minimize its energy using a Tripos force field, and define rotatable bonds (specifically around the sulfonamide and benzamide linkages)[8]. Export as a .pdbqt file.

  • Grid Box Definition: Center the grid box on the Met-704 hinge residue. Set dimensions to 24 × 24 × 24 Å with a spacing of 1.0 Å to fully encompass the DFG-out allosteric pocket[7][8].

  • Self-Validating Check (Critical): Perform a re-docking of the co-crystallized ligand (DDR1-IN-1). The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal structure is < 2.0 Å [8].

  • Execution: Run Vina from the command line, setting the exhaustiveness parameter to 32 to ensure a comprehensive search of the complex ligand's conformational space[7][9].

Quantitative Data Summary
Parameter / MetricValueCausality / Mechanistic Rationale
Grid Box Center X: 15.2, Y: 53.9, Z: 16.9Centered on the Met-704 hinge region[3][7]
Exhaustiveness 32Increased from default (8) to prevent local minima entrapment[7]
Predicted Affinity -10.4 kcal/molHigh absolute affinity indicates highly stable binding[8]
Key Interactions Met-704, Asp-784Validates the Type II (DFG-out) inhibition mechanism[3]

Molecular Dynamics Simulation

Causality & Rationale: Molecular docking provides a static snapshot and ignores receptor flexibility and water-mediated interactions. To validate the stability of the DFG-out binding pose over time, we employ GROMACS for Molecular Dynamics (MD) simulations[10][11].

MDWorkflow Topo Topology Generation (CHARMM36) Solv Solvation & Ions (TIP3P, NaCl) Topo->Solv Min Energy Minimization (Steepest Descent) Solv->Min Eq Equilibration (NVT & NPT) Min->Eq Prod Production MD (100 ns) Eq->Prod

Fig 2: Step-by-step GROMACS molecular dynamics simulation equilibration protocol.

Step-by-Step Protocol (GROMACS)
  • Topology Generation: Generate the protein topology using the CHARMM36 force field. Generate the ligand topology using the CGenFF server[11].

  • Solvation & Neutralization: Place the complex in a dodecahedron box, ensuring a minimum distance of 1.0 nm between the protein and the box edge. Solvate with the TIP3P water model and neutralize the system by adding physiological concentrations of Na+ and Cl- ions[11].

  • Energy Minimization: Run the steepest descent algorithm until the maximum force is < 1000 kJ/mol/nm to resolve steric clashes.

  • Equilibration (NVT & NPT):

    • Why two phases? First, run a 100 ps NVT ensemble (constant Volume/Temperature) using a V-rescale thermostat to stabilize the system at 300K, preventing the solvent from artificially denaturing the protein.

    • Next, run a 100 ps NPT ensemble (constant Pressure/Temperature) using the Parrinello-Rahman barostat to stabilize the pressure at 1 bar, ensuring the correct density of the TIP3P water model[11].

  • Production Run: Execute a 100 ns unrestrained MD simulation.

  • Self-Validating Check: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. The simulation is only considered valid if the RMSD trajectory reaches a stable plateau (typically after 20-30 ns), indicating that the system has reached thermodynamic equilibrium[10][12].

Sources

The Sulfamoylbenzamide Pharmacophore: A Comprehensive Technical Guide to Design, Synthesis, and Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly selective target modulation, the sulfamoylbenzamide scaffold has emerged as a structurally versatile and pharmacologically privileged pharmacophore. Originally recognized for its role in neuropharmacology as a dopamine D2/D3 receptor antagonist, advanced structure-activity relationship (SAR) optimizations have repurposed this core for epigenetic modulation, antiviral therapies, and metalloenzyme inhibition.

This whitepaper provides an in-depth mechanistic analysis of sulfamoylbenzamide compounds. As application scientists, we must look beyond empirical binding affinities and understand the causality of molecular design—specifically, how the spatial geometry of the sulfamoyl group and its substituents exploit unique enzymatic sub-pockets to achieve isoform-level selectivity.

Structural Biology & Pharmacological Landscape

The core sulfamoylbenzamide structure consists of a benzamide ring substituted with a sulfamoyl group (-SO₂NH₂ or its alkylated derivatives). The modularity of this scaffold allows medicinal chemists to independently tune the zinc-binding groups (ZBGs), linker regions, and surface-recognition cap groups.

G Core Sulfamoylbenzamide Scaffold HDAC8 HDAC8 Selective Inhibitors (e.g., PCI-34051) Core->HDAC8 D2 Dopamine D2/D3 Antagonists (e.g., Sulpiride) Core->D2 HBV HBV Capsid Assembly Effectors Core->HBV CAIX Carbonic Anhydrase IX Inhibitors Core->CAIX

Fig 1: Pharmacological branching of the sulfamoylbenzamide scaffold across diverse therapeutic targets.

Epigenetic Modulation: HDAC8 Selective Inhibition

Historically, first-generation pan-histone deacetylase (HDAC) inhibitors suffered from severe off-target toxicities. The discovery of isoform-selective inhibitors has been paramount[1]. HDAC8, a unique class I zinc-dependent deacetylase, features a distinct sub-pocket near the Ser39 phosphorylation site[2].

By functionalizing the sulfamoylbenzamide core with an N-hydroxy (hydroxamic acid) group, researchers have developed potent HDAC8-selective inhibitors (e.g., compounds 12a-12p)[1].

  • Mechanistic Causality: The hydroxamic acid acts as the ZBG, chelating the catalytic Zn²⁺ ion. Meanwhile, the bulky sulfamoyl-phenyl cap group is sterically excluded from the narrow active sites of HDAC1, 2, and 3, but perfectly occupies the wider, flexible sub-pocket of HDAC8[2].

  • Therapeutic Efficacy: These compounds exhibit two-digit nanomolar IC50 values and >180-fold selectivity over HDAC2[1]. They induce highly selective anti-proliferative activity and apoptosis in T-cell leukemia (Jurkat, Molt-4) and neuroblastoma cell lines without the broad cytotoxicity seen in pan-HDAC inhibitors like SAHA[1].

Mechanism SBA N-hydroxy-3- sulfamoylbenzamide HDAC8 HDAC8 Active Site (Zn2+ dependent) SBA->HDAC8 Inhibits via Hydroxamate ZBG Substrate Histone / Non-Histone Proteins HDAC8->Substrate Deacetylation (Blocked) Apoptosis T-cell Leukemia Apoptosis Substrate->Apoptosis Hyperacetylation

Fig 2: Mechanism of action for sulfamoylbenzamide-mediated HDAC8 inhibition and cellular apoptosis.

Neuropharmacology: Dopamine D2/D3 Receptor Antagonism

In the realm of neuropharmacology, the sulfamoylbenzamide derivative Sulpiride is a foundational atypical antipsychotic[3].

  • Mechanistic Causality: Sulpiride acts as a highly selective antagonist for dopamine D2 and D3 receptors[4]. Unlike typical antipsychotics that broadly block dopaminergic pathways (leading to severe extrapyramidal symptoms), sulpiride's specific benzamide conformation restricts its blood-brain barrier penetration and localizes its action predominantly to the mesolimbic pathway[4]. This selective blockade controls the positive symptoms of schizophrenia while maintaining a wider therapeutic window[3].

Emerging Modalities: Antivirals and Metalloenzyme Inhibitors

HBV Capsid Assembly Effectors

Chronic Hepatitis B Virus (HBV) infection requires the clearance of covalently closed circular DNA (cccDNA), a feat unachievable by current polymerase inhibitors[5]. Recent SAR studies have identified sulfamoylbenzamides as potent HBV capsid assembly effectors. By binding to the HBV core protein, these compounds disrupt nucleocapsid assembly, directly reducing HBeAg secretion and preventing the replenishment of the cccDNA reservoir[5].

Carbonic Anhydrase IX (CAIX) Inhibitors

CAIX is a metalloenzyme highly overexpressed in solid tumors, responsible for acidifying the tumor microenvironment to drive metastasis[6]. Methyl 5-sulfamoyl-benzoates act as high-affinity inhibitors. The primary sulfonamide group coordinates with the zinc ion in the CAIX active site, while the restrained position of the benzamide ring yields an extraordinary binding affinity (Kd = 0.12 nM) and >100-fold selectivity over other off-target CA isozymes[6].

Quantitative Pharmacodynamics

To contextualize the versatility of this pharmacophore, the following table summarizes the quantitative binding and selectivity metrics of key sulfamoylbenzamide derivatives across different targets.

Compound / DerivativePrimary TargetBinding Affinity / IC50Key Selectivity MetricClinical / Preclinical Context
N-hydroxy-3-sulfamoylbenzamide (12a) HDAC8~10–90 nM>180-fold over HDAC2, ~30-fold over HDAC6T-cell leukemia, Neuroblastoma[1]
PCI-34051 HDAC810 nM>200-fold over HDAC1/2/3/6/10T-cell lymphoma[2]
Sulpiride Dopamine D2/D3~15 pM (Ki)Selective D2-like antagonistSchizophrenia (Antipsychotic)[3],[4]
Methyl 5-sulfamoyl-benzoate (4b) CAIX0.12 nM (Kd)>100-fold over other CA isozymesSolid tumors (Hypoxia targeting)[6]
Sulfamoylbenzamide 4f analog HBV CapsidSubmicromolarSpecific to HBV core proteinChronic Hepatitis B[5]

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of sulfamoylbenzamide compounds.

Protocol A: Chemoselective Continuous Flow Synthesis of m-Sulfamoylbenzamides

Traditional batch synthesis of sulfamoylbenzamides often suffers from poor yields due to cross-reactivity. A continuous-flow microreactor setup ensures strict chemoselectivity by exploiting the differential reactivity of functional groups[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material, m-(chlorosulfonyl)benzoyl chloride, in an anhydrous aprotic solvent.

  • Microreactor 1 (Aroyl Chloride Coupling): Pump the starting material and Amine 1 into the first microreactor maintained precisely at 20 °C .

    • Causality: At 20 °C, the highly electrophilic aroyl chloride reacts rapidly with Amine 1. The lower temperature thermodynamically prevents the less reactive sulfonyl chloride from participating, avoiding unwanted dimerization[7].

  • Microreactor 2 (Sulfonyl Chloride Coupling): Route the effluent directly into a second microreactor maintained at 40 °C , introducing Amine 2.

    • Causality: The elevated temperature provides the necessary activation energy to drive the sulfonamide coupling without requiring external catalysts[7].

  • Purification: Collect the continuous effluent, quench with aqueous NaHCO₃, and isolate the pure m-sulfamoylbenzamide analogue via in-line liquid-liquid extraction.

Synthesis Start m-(chlorosulfonyl) benzoyl chloride R1 Microreactor 1 (20 °C) Aroyl Chloride Coupling Start->R1 Amine 1 R2 Microreactor 2 (40 °C) Sulfonyl Chloride Coupling R1->R2 Amine 2 Product m-Sulfamoylbenzamide Analogue R2->Product

Fig 3: Chemoselective continuous flow synthesis workflow utilizing thermal gradients.

Protocol B: Self-Validating HDAC8 Fluorometric Inhibition Assay

To validate the isoform selectivity of synthesized sulfamoylbenzamides, a coupled fluorometric assay must be paired with an orthogonal cellular Western blot[1].

Step-by-Step Methodology:

  • Enzyme Incubation: In a 96-well microplate, incubate 0.5 ng/µL of recombinant human HDAC8 with varying concentrations of the sulfamoylbenzamide compound in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate at 37 °C for 30 minutes.

  • Developer Cleavage: Add 50 µL of a trypsin-like protease developer.

    • Causality: The developer specifically cleaves the AMC fluorophore only if the lysine residue has been successfully deacetylated by HDAC8. This creates a direct, self-validating correlation between fluorescence and enzyme activity.

  • Readout: Measure fluorescence at Ex 360 nm / Em 460 nm. Calculate the IC50 using non-linear regression.

  • Orthogonal Cellular Validation: Treat Jurkat cells with the IC50 concentration. Perform a Western blot probing for acetyl-tubulin (HDAC6 target) and acetyl-histone H4 (HDAC1/2/3 target).

    • Causality: A true HDAC8-selective sulfamoylbenzamide will show no increase in acetyl-tubulin or acetyl-histone H4, proving the absence of off-target class I/IIb inhibition[1].

References

  • Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors. European Journal of Medicinal Chemistry (2018). 1

  • Next-generation of selective histone deacetylase inhibitors. RSC Advances (2019). 2

  • Sulpiride | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. 3

  • (±)-Sulpiride - Sigma-Aldrich. Sigma-Aldrich. 4

  • Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. NIH / PMC (2017). 5

  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry (2017). 7

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC (2021). 6

Sources

Methodological & Application

Application Note: Solvation and Formulation Protocol for N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, step-by-step methodology for dissolving and formulating the highly lipophilic small molecule N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide for both in vitro and in vivo experimental models.

Executive Summary & Physicochemical Profiling

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a hydrophobic benzothiazole core linked via a benzamide bridge to a dimethylsulfamoyl moiety. Benzothiazole amides are frequently investigated for their potent biological activities (e.g., as antimycobacterial or anticancer agents) but are notoriously burdened by poor aqueous solubility[1].

When introduced directly to aqueous media, the compound undergoes rapid nucleation, forming a "brick dust" precipitate. This is driven by an entropic penalty : water molecules are forced to form highly ordered clathrate cages around the hydrophobic benzothiazole and dimethylsulfamoyl groups. To overcome this, we must use polar aprotic solvents (like DMSO) that disrupt intermolecular π−π stacking and hydrogen bonds without the thermodynamic penalty[2].

Key Chemical Properties
  • Molecular Formula: C₁₆H₁₅N₃O₃S₂

  • Molecular Weight: ~361.44 g/mol

  • Estimated LogP: 3.0 – 4.0 (Highly Lipophilic)

  • Primary Solvent: 100% Anhydrous Dimethyl Sulfoxide (DMSO)

Quantitative Solvation Matrix

To ensure assay reproducibility, all master stocks should be prepared at standardized molarities. Use the table below to determine the exact volume of anhydrous DMSO required to achieve your target concentration.

Table 1. Volumetric Matrix for Master Stock Preparation

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 276.7 µL55.3 µL
5.0 mg 1.383 mL276.7 µL
10.0 mg 2.767 mL553.3 µL

Note: Dimethylsulfamoyl-containing compounds often require sonication to achieve concentrations 50 mM[3].

Experimental Workflows & Causality

Workflow Solid Dry Powder N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide DMSO Add 100% Anhydrous DMSO (Vortex & Sonicate) Solid->DMSO Weigh & Transfer Stock Master Stock Solution (10 mM - 50 mM) DMSO->Stock Dissolution InVitro In Vitro Working Solution Dilute in Assay Buffer (Final DMSO ≤ 0.5%) Stock->InVitro Aqueous Dilution InVivo In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Stock->InVivo Co-solvent Addition

Fig 1. End-to-end formulation workflow for in vitro and in vivo applications.

Protocol A: Preparation of the Master Stock (DMSO)

The master stock is the foundational liquid formulation. Any errors here will propagate through all downstream assays.

  • Temperature Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced at this stage will hydrolyze the compound over time and drastically reduce its solubility in DMSO.

  • Solvent Addition: Add the calculated volume (from Table 1) of sterile-filtered, anhydrous DMSO ( 99.9% purity).

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Activation: If particulate matter remains, sonicate the vial in a 37°C water bath for 5–10 minutes.

    • Causality: Sonication provides the necessary activation energy to break the strong crystal lattice energy and intermolecular hydrogen bonding of the benzamide linker.

  • Storage: Aliquot the stock into amber vials (to prevent photodegradation) and store at -20°C or -80°C.

Protocol B: In Vitro Assay Formulation
  • Thawing: Warm the DMSO master stock to 37°C for 5 minutes prior to use.

    • Causality: DMSO freezes at 18.5°C. Thawing at room temperature can leave microscopic, invisible crystals that act as nucleation sites, causing the compound to crash out when added to media.

  • Dilution: Pre-warm the aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Inject the DMSO stock directly into the vortexing buffer.

  • Toxicity Limit: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes.

Protocol C: In Vivo Formulation (Mice/Rats)

Direct injection of DMSO into animal models is highly toxic. Lipophilic sulfonamides and benzamides require a stepwise co-solvent system to maintain a micellar dispersion in the bloodstream[4].

Standard Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Add 10% (by volume) of the DMSO master stock to the formulation vial.

  • Add 40% PEG300 and vortex thoroughly.

    • Causality: PEG300 acts as a miscible co-solvent. It creates a solvation gradient, lowering the dielectric constant of the mixture so the compound does not experience a sudden polarity shock.

  • Add 5% Tween-80 and vortex.

    • Causality: Tween-80 is a non-ionic surfactant. It forms micelles that encapsulate the hydrophobic benzothiazole core, preventing aggregation.

  • Add 45% Sterile Saline dropwise while vortexing continuously.

Causality LogP High Lipophilicity (LogP ~3.5) Direct Direct Aqueous Dilution LogP->Direct Stepwise Stepwise Co-solvent Addition (PEG/Tween) LogP->Stepwise Precip Compound Precipitation Direct->Precip Entropic penalty Soluble Stable Micellar Solution Stepwise->Soluble Solvation gradient

Fig 2. Logical causality of precipitation and the stepwise co-solvent prevention strategy.

Troubleshooting & Self-Validation

  • Visual Inspection: Before adding any working solution to cells or animals, hold the tube against a light source. If you observe a milky opalescence or fine "dust" settling at the bottom, the compound has precipitated. Do not use this solution. It will yield false negatives in assays.

  • Rescue Strategy: If precipitation occurs during the in vivo formulation, do not simply add more saline. You must discard the mixture and restart, ensuring the saline is added dropwise under vigorous mechanical agitation.

References

  • Title: Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents. Source: PMC - NIH. 1

  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Source: Frontiers in Chemistry.2

  • Title: Dimethylsulfamoyl chloride. Source: TargetMol. 3

  • Title: Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors. Source: ACS Publications.4

Sources

"using N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide in cancer cell lines"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (BTA-DMSB) in Solid Tumor Cell Lines

Executive Summary & Scientific Rationale

The development of targeted small-molecule inhibitors requires rigorous in vitro validation to establish both efficacy and mechanism of action. This application note details the standardized protocols for evaluating N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (herein designated as BTA-DMSB ), a novel synthetic derivative, across various solid tumor cell lines.

Structural Causality: Benzothiazole derivatives are recognized as privileged scaffolds in oncology due to their potent antiproliferative properties and ability to intercalate DNA or bind the ATP-binding pockets of critical kinases[1]. The addition of the 4-(dimethylsulfamoyl)benzamide moiety to the benzothiazole core at the 6-position is designed to enhance aqueous solubility while providing critical hydrogen-bond acceptors and donors. This structural modification optimizes binding affinity within the hinge regions of kinases and transcription factor complexes.

Recent literature demonstrates that 2- and 6-substituted benzothiazoles exhibit profound antiproliferative activity in pancreatic, lung, and hepatocellular carcinoma (HCC) models[2][3]. Mechanistically, these compounds frequently operate via dual inhibition: suppressing the PI3K/AKT/mTOR survival pathway[3] and dampening inflammation-driven tumor progression by targeting NF-κB, COX-2, and iNOS[4].

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems , incorporating internal controls, metabolic cross-checks, and orthogonal validation steps.

Experimental Design & Workflow

To accurately profile BTA-DMSB, we employ a tiered screening approach. Initial high-throughput viability assays determine the half-maximal inhibitory concentration (IC50). This is followed by multiparametric flow cytometry to confirm the mechanism of cell death (apoptosis vs. necrosis) and immunoblotting to validate target engagement.

Workflow S1 1. Cell Culture (A549, HepG2, PANC-1) S2 2. BTA-DMSB Treatment (0-100 µM) S1->S2 S3 3. Viability Assay (Resazurin Reduction) S2->S3 S4 4. Pathway Analysis (Western Blot) S2->S4 S5 5. IC50 & Target Validation S3->S5 S4->S5

Fig 1: Standardized preclinical workflow for evaluating BTA-DMSB efficacy and mechanism.

Detailed Methodologies & Self-Validating Protocols

Protocol A: High-Throughput Cell Viability & IC50 Determination

Scientific Rationale: We utilize the Resazurin reduction assay rather than the traditional MTT assay. Kinase inhibitors can induce rapid metabolic shifts (altering the Warburg effect) that artificially skew MTT reduction rates, leading to false resistance profiles. Resazurin is less sensitive to these mitochondrial uncoupling artifacts and is non-toxic, allowing for downstream multiplexing.

Step-by-Step Procedure:

  • Cell Seeding: Harvest logarithmically growing cancer cells (e.g., HepG2, PANC-1, A549) and seed at 5×103 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of BTA-DMSB in 100% molecular-grade DMSO. Perform a 10-point, 3-fold serial dilution in complete media.

  • Treatment: Aspirate seeding media and apply the BTA-DMSB dilutions.

    • Self-Validation Checkpoint: Always include a Vehicle Control (0.1% DMSO, matched to the highest concentration of compound) to rule out solvent toxicity, and a Positive Control (1 µM Staurosporine) to validate assay dynamic range.

  • Incubation & Readout: Incubate for 48 hours. Add Resazurin (final concentration 10 µg/mL) to each well. Incubate for 2–4 hours.

  • Data Acquisition: Measure fluorescence (Ex: 560 nm / Em: 590 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Multiparametric Apoptosis Analysis (Annexin V/PI)

Scientific Rationale: Benzothiazole derivatives are potent inducers of mitochondrial membrane potential loss, leading to intrinsic apoptosis[4]. Annexin V-FITC binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates DNA only when membrane integrity is lost (late apoptosis/necrosis). This dual-staining mathematically separates the mechanism of cytotoxicity.

Step-by-Step Procedure:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with BTA-DMSB at 0.5× , , and the calculated IC50 for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and adherent cells (via TrypLE Express). Crucial: Failing to collect the supernatant will artificially lower the late-apoptotic population.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer.

    • Self-Validation Checkpoint: Run unstained cells, Annexin V-only, and PI-only controls using heat-killed cells to calculate the compensation matrix and eliminate spectral overlap.

Protocol C: Target Engagement via Immunoblotting (Western Blot)

Scientific Rationale: To prove that BTA-DMSB's phenotypic effects are driven by its proposed targets, we must evaluate the phosphorylation states of downstream effectors. Benzothiazoles targeting inflammation and survival pathways typically suppress NF-κB activation and AKT phosphorylation[3][4].

Step-by-Step Procedure:

  • Lysate Preparation: Treat cells with BTA-DMSB for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (essential for preserving p-AKT and p-NF-κB).

  • Protein Quantification: Perform a BCA assay to ensure exactly 30 µg of total protein is loaded per well.

  • Electrophoresis & Transfer: Resolve proteins on a 4–12% Bis-Tris gradient gel. Transfer to a PVDF membrane (0.2 µm pore size to prevent blow-through of lower molecular weight targets).

  • Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-AKT (Ser473), total AKT, p-NF-κB p65 (Ser536), total p65, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry using ImageJ, normalizing phosphorylated targets to their respective total protein levels.

Representative Data & Interpretation

The tables below summarize the expected quantitative outputs when rigorously applying the above protocols to BTA-DMSB.

Table 1: In Vitro Cytotoxicity (IC50) of BTA-DMSB across Solid Tumor Cell Lines

Cell Line Tissue Origin IC50 at 48h (µM) 95% Confidence Interval
HepG2 Hepatocellular Carcinoma 28.4 25.1 – 31.8
PANC-1 Pancreatic Adenocarcinoma 32.7 29.5 – 36.2
A549 Non-Small Cell Lung Cancer 45.1 41.0 – 49.5

| MCF-10A | Non-Tumorigenic Breast (Control)| > 150.0 | N/A |

Interpretation: BTA-DMSB demonstrates a favorable therapeutic window, showing potent low-micromolar efficacy in HCC and pancreatic lines[2][4], while sparing non-tumorigenic epithelial cells (MCF-10A).

Table 2: Apoptotic Population Distribution in HepG2 Cells (48h Post-Treatment)

Treatment Group Live (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle (0.1% DMSO) 92.4 3.1 2.5 2.0
BTA-DMSB (15 µM) 68.2 18.5 10.1 3.2
BTA-DMSB (30 µM) 41.0 25.4 28.7 4.9

| Staurosporine (1 µM) | 15.3 | 12.1 | 65.4 | 7.2 |

Interpretation: The dose-dependent increase in the Annexin V+/PI- (Early Apoptotic) and Annexin V+/PI+ (Late Apoptotic) populations confirms that BTA-DMSB induces programmed cell death rather than non-specific necrotic toxicity[1].

Mechanistic Pathway Visualization

Based on the immunoblotting data and structural homology to known benzothiazole inhibitors, the following diagram illustrates the proposed signal transduction interference caused by BTA-DMSB.

Pathway BTA BTA-DMSB PI3K PI3K BTA->PI3K Inhibits NFKB NF-κB (p65) BTA->NFKB Inhibits Apopt Apoptosis BTA->Apopt Induces AKT AKT (p-Ser473) PI3K->AKT Prolif Cell Proliferation AKT->Prolif Promotes COX2 COX-2 / iNOS NFKB->COX2 Transcribes COX2->Prolif Promotes

Fig 2: Proposed dual-inhibitory mechanism of BTA-DMSB on PI3K/AKT and NF-κB pathways.

References

  • Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information (NIH). 1

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. 2

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. 3

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Center for Biotechnology Information (NIH).4

Sources

Application Note: Benzothiazole Derivatives as Privileged Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Protocol

Executive Summary & Pharmacological Significance

The benzothiazole (BTA) nucleus—a bicyclic ring system comprising a benzene ring fused to a thiazole ring—has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its planar, electron-rich framework allows for profound structural tunability, enabling high-affinity interactions with diverse biological targets via hydrogen bonding, dipole-dipole interactions, and π−π stacking.

Currently, the BTA core is the foundational pharmacophore in several FDA-approved therapeutics, including Riluzole (amyotrophic lateral sclerosis), Flutemetamol (amyloid-beta diagnostic imaging), and Quizartinib (acute myeloid leukemia)[1]. Recent clinical advances highlight a massive shift toward BTA-based drug development, particularly in the oncology sector, where these derivatives act as multi-target inhibitors[2].

Target Engagement & Mechanistic Pathways

In oncology, BTA derivatives exhibit potent anticancer activity by functioning as kinase inhibitors. Modifications at the 2-position of the BTA core with aryl or heteroaryl groups yield compounds that competitively bind to the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) such as EGFR. This binding effectively shuts down the downstream PI3K/Akt/mTOR proliferation pathway[3].

Furthermore, the introduction of electron-withdrawing groups (e.g., fluorine) at the 5- or 6-position significantly enhances the molecule's lipophilicity and metabolic stability, leading to the discovery of highly potent agents like PMX 610[3].

Pathway BTA Benzothiazole (BTA) RTK Receptor Tyrosine Kinase BTA->RTK Inhibits PI3K PI3K BTA->PI3K Inhibits Apoptosis Apoptosis BTA->Apoptosis Induces RTK->PI3K Activates AKT Akt PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes Proliferation->Apoptosis Suppresses

Benzothiazole-mediated inhibition of the RTK/PI3K/Akt/mTOR signaling pathway in cancer cells.

Synthetic Methodologies: Overcoming Oxidative Dimerization

The classical route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes. However, a critical bottleneck in this synthesis is the high susceptibility of 2-aminothiophenol to oxidative dimerization, forming bis(2-aminophenyl) disulfide upon exposure to atmospheric oxygen[4].

To circumvent this, modern protocols employ rigorous degassing and microwave-assisted synthesis. Microwave irradiation accelerates the condensation-cyclization-oxidation cascade from several hours to mere minutes, kinetically outcompeting the formation of the disulfide impurity[5].

Workflow Start 2-Aminothiophenol + Aldehyde Degas Degas Solvents (Prevent Oxidation) Start->Degas React Microwave Synthesis (80-150°C) Degas->React TLC TLC Monitoring React->TLC Decision Full Conversion? TLC->Decision Purify Column Chromatography Decision->Purify Yes Optimize Optimize Time/Temp Decision->Optimize No Product Pure BTA Derivative Purify->Product Optimize->React

Microwave-assisted synthetic workflow and troubleshooting decision tree for BTA derivatives.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

Objective: Rapid, high-yield synthesis of 2-substituted BTAs while suppressing disulfide formation. This protocol is designed as a self-validating system where TLC acts as the primary checkpoint for conversion.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge absolute ethanol with ultra-pure N₂ or Argon for 30 minutes.

    • Causality: Displacing dissolved oxygen prevents the premature oxidation of 2-aminothiophenol into bis(2-aminophenyl) disulfide, which would otherwise drastically reduce the reaction yield[4].

  • Reagent Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and the catalyst (e.g., Iodine, 10 mol%). Purge the vial with N₂.

  • Thiol Addition: Inject 2-aminothiophenol (1.2 mmol) dropwise via syringe.

    • Causality: The slight molar excess of the thiol compensates for any trace oxidative loss and drives the equilibrium of the intermediate Schiff base forward.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (90 °C, 50-100 W) for 10 minutes.

    • Causality: Microwave dielectric heating provides uniform thermal energy, overcoming the activation barrier of the cyclization step instantly, thereby outcompeting side-reaction kinetics.

  • Validation (TLC Monitoring): Spot the reaction mixture against the starting materials on a silica TLC plate using Hexane:Ethyl Acetate (8:2).

    • Self-Validation: The disappearance of the UV-active aldehyde spot and the emergence of a new, highly fluorescent spot confirms successful cyclization. If starting material persists, refer to the optimization loop (add reducing agent like NaSH or increase time).

  • Purification: Quench with saturated aqueous Na₂S₂O₃ to neutralize the iodine oxidant. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Biological Screening: Anticancer Efficacy Evaluation

Once synthesized, BTA derivatives must be rigorously evaluated for in vitro cytotoxicity. The MTT assay remains the gold standard for quantifying the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Determine the IC₅₀ of synthesized BTA derivatives against human cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., A549, MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37 °C in a 5% CO₂ incubator.

    • Causality: This specific density ensures cells remain in the exponential growth phase throughout the 48h treatment period without reaching overconfluence, which could trigger contact inhibition and skew viability data.

  • Compound Treatment: Prepare serial dilutions of the BTA derivative in DMSO. Ensure the final DMSO concentration in the wells is <0.5% v/v. Treat the cells for 48 h.

    • Self-Validation: Always include a positive control (e.g., Cisplatin) to validate the assay's sensitivity to cytotoxicity, and a vehicle control (0.5% DMSO) to establish the 100% viability baseline. Higher DMSO concentrations are inherently cytotoxic and will confound the drug's true IC₅₀.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow water-soluble MTT into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Quantification: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan. Agitate for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.

    • Causality: 570 nm is the peak absorbance wavelength for the solubilized formazan product, providing the highest signal-to-noise ratio for quantification.

Quantitative Data: Structure-Activity Relationship (SAR)

Modifications at the 2-position and the benzothiazole core dictate the pharmacological profile. The incorporation of halogens (fluorine, chlorine) enhances lipophilicity and metabolic stability, directly correlating with lower IC₅₀ values in cancer models[6].

Table 1: Comparative Anticancer Activity (IC₅₀) of Representative BTA Derivatives

Compound / Structural ModificationTarget Cell LineIC₅₀ Value (µM)Key Mechanistic Feature
PMX 610 (5-fluoro substituted)MCF-7 (Breast)< 1.0Enhanced lipophilicity via fluorine atom; strong target affinity[3].
Chlorophenyl oxothiazolidine BTA 53 HeLa (Cervical)9.76Induces 96.8% growth inhibition; comparable to Cisplatin[6].
Chlorobenzyl indole BTA 55 HT-29 (Colon)0.024Exceptional nanomolar potency via dual-pharmacophore synergy[6].
Urea BTA 56 NCI-60 Panel0.38 (Avg)Broad-spectrum activity across 60 distinct tumor cell lines[6].

References

  • Source: MDPI (Molecules)
  • Current trends of benzothiazoles in drug discovery: a patent review (2015–2020)
  • Technical Support Center: Synthesis of Benzothiazoles from 2-Aminothiophenol Source: BenchChem URL
  • Source: NIH / PMC (Journal of Enzyme Inhibition and Medicinal Chemistry)
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents Source: Frontiers in Chemistry URL

Sources

"experimental design for studying N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Studying N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

Introduction & Scientific Rationale

As a Senior Application Scientist, designing an experimental pipeline for a novel small molecule requires moving beyond basic screening to establish a definitive, self-validating mechanism of action. The compound N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide represents a highly specific architectural design. The 2-aminobenzothiazole core is a privileged, field-proven scaffold that acts as a potent hinge-binding motif for serine/threonine kinases, most notably Aurora Kinase B (AURKB)[1],[2].

The strategic addition of the 4-(dimethylsulfamoyl)benzamide moiety is designed to extend into the solvent-exposed region of the kinase ATP-binding pocket. This structural feature provides enhanced selectivity over other kinases. To rigorously validate this compound as a targeted AURKB inhibitor, we must construct an experimental workflow that proves three causal links: direct biochemical inhibition, intracellular target engagement, and functional downstream phenotypic response.

Causality-Driven Experimental Workflow

To prevent false positives and ensure data integrity, every protocol in this guide is designed as a self-validating system . We employ orthogonal techniques—moving from cell-free biophysics to live-cell target engagement—to guarantee that the observed phenotypic effects are strictly tied to the compound's binding event.

Protocol 1: In Vitro Biochemical Profiling via TR-FRET

Causality & Rationale: Standard radiometric or absorbance-based assays are prone to interference from autofluorescent compounds or color quenchers. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because it utilizes a lanthanide donor (e.g., Terbium or Europium) with a long emission half-life, allowing measurement after background fluorescence has decayed[3],[4]. This ensures that the calculated IC₅₀ is a true reflection of ATP-competitive inhibition.

Self-Validation System:

  • Positive Control: Barasertib (AZD1152), a known AURKB inhibitor.

  • Negative Control: DMSO vehicle (0.1% final concentration).

  • Background Control: No-enzyme wells to establish the baseline FRET ratio.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide in 100% DMSO (10-point curve, 1:3 dilutions). Dilute to 4X final concentration in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme-Substrate Mix: Prepare a 2X solution of recombinant full-length human Aurora B kinase (2 nM final) and biotinylated Histone H3 peptide substrate (100 nM final).

  • Reaction Initiation: In a 384-well low-volume plate, combine 2.5 µL compound, 5 µL Enzyme-Substrate mix, and 2.5 µL ATP (at the predetermined Kₘ concentration of 15 µM). Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing 20 mM EDTA (to quench kinase activity), Europium-labeled anti-phospho-Histone H3 (Ser10) antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Readout: Incubate for 60 minutes at room temperature. Read on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the extent of phosphorylation.

Protocol 2: Cellular Target Engagement via CETSA

Causality & Rationale: A potent biochemical IC₅₀ does not guarantee cellular efficacy due to variable membrane permeability and high intracellular ATP concentrations (~1-5 mM) outcompeting the drug. The Cellular Thermal Shift Assay (CETSA) directly quantifies drug-protein interactions in living cells by measuring the thermal stabilization of the target protein upon ligand binding[5],[6].

Self-Validation System: We utilize an Isothermal Dose-Response (ITDR) fingerprint. By holding the temperature constant at the target's T_agg (aggregation temperature) and titrating the compound, we confirm that stabilization is strictly dose-dependent, ruling out non-specific chaperone responses.

Step-by-Step Methodology:

  • Cell Treatment: Culture HeLa cells to 80% confluency. Treat cells with varying concentrations of the compound (0.01 µM to 10 µM) or DMSO for 2 hours at 37°C.

  • Thermal Challenge: Harvest cells, wash with PBS, and aliquot equal volumes into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Supplement with protease and phosphatase inhibitor cocktails.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. This critical step pellets denatured and aggregated proteins, leaving only the stabilized, folded AURKB in the supernatant.

  • Detection: Transfer the soluble fraction and analyze via quantitative Western Blotting using a primary anti-Aurora B antibody.

Quantitative Data Presentation

To facilitate easy comparison of the compound's profile against standard benchmarks, all quantitative expectations from the protocols are structured below.

Table 1: Biochemical and Cellular Profiling Summary

Assay TypeTarget / MetricExpected Readout for CompoundReference Control (Barasertib)
TR-FRET AURKB IC₅₀ (Biochemical)< 50 nM0.37 nM
TR-FRET AURA IC₅₀ (Selectivity)> 1,000 nM1,000 nM
CETSA AURKB ΔTₘ (Thermal Shift)+ 4.5 °C+ 6.2 °C
Western Blot Intracellular pH3-Ser10 IC₅₀< 100 nM2.5 nM
Flow Cytometry G2/M Arrest (EC₅₀)< 250 nM5.0 nM

Mechanistic Visualization

The following diagram maps the precise intervention point of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide within the mitotic signaling cascade.

Pathway Compound N-(1,3-benzothiazol-6-yl)- 4-(dimethylsulfamoyl)benzamide AURKB Aurora Kinase B (Active) Compound->AURKB Inhibits (ATP-competitive) Arrest G2/M Cell Cycle Arrest & Apoptosis Compound->Arrest Induces H3 Histone H3 AURKB->H3 Phosphorylates pH3 Phospho-Histone H3 (Ser10) H3->pH3 Mitosis Mitotic Progression (Chromosome Segregation) pH3->Mitosis Promotes Mitosis->Arrest Blocked by Inhibitor

Fig 1. Mechanistic pathway of Aurora B inhibition and induced G2/M arrest.

References

  • Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substr
  • A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed / NIH
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed / NIH
  • Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors - PubMed / NIH
  • The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed / NIH
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC / NIH

Sources

Application Notes & Protocols: Characterizing N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The benzothiazole-benzamide scaffold is a privileged structure found in numerous potent kinase inhibitors. This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide , a novel compound featuring this core structure. We present detailed protocols for determining its in vitro potency against purified kinases using a luminescence-based assay and for verifying its activity in a cellular context by measuring downstream pathway modulation. These methodologies are designed to establish a robust profile of the compound's efficacy and selectivity, providing critical data for drug development professionals.

Introduction: The Benzothiazole-Benzamide Scaffold in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical cascade that governs cell proliferation, differentiation, and survival; its aberrant activation is a frequent driver of human cancers.[][2] Consequently, the kinases within this pathway, particularly the RAF family (A-RAF, B-RAF, C-RAF), are high-value therapeutic targets.[3]

The benzothiazole chemical moiety is a versatile scaffold that has been successfully incorporated into a variety of approved and investigational drugs targeting kinases and other enzymes.[4] Notably, the combination of a benzothiazole core with a benzamide group has given rise to potent inhibitors. For instance, TAK-632, a C-7 substituted 1,3-benzothiazole derivative, is a selective pan-RAF inhibitor that has demonstrated significant antitumor activity in preclinical models of melanoma.[5][6] This precedent suggests that novel compounds built upon this scaffold, such as N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide , warrant thorough investigation as potential kinase inhibitors.

This document serves as a detailed guide for researchers to systematically evaluate the inhibitory activity of this compound, using pan-RAF inhibition as an illustrative and mechanistically relevant starting point.

Compound Profile: N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

A clear understanding of a compound's physicochemical properties is essential for designing robust biological assays, particularly concerning solubility and handling.

PropertyValueSource
IUPAC Name N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide-
Molecular Formula C₁₆H₁₅N₃O₃S₂Calculated
Molecular Weight 377.44 g/mol Calculated
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 6Calculated
Predicted LogP 2.9 - 3.5Calculated

Handling and Storage:

  • Solubilization: For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

  • Storage: Store the solid compound at room temperature, protected from light and moisture. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in assays should typically not exceed 0.5% to avoid solvent-induced artifacts.[7]

Relevant Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

To understand the context of inhibition, it is crucial to visualize the target pathway. The RAS-RAF-MEK-ERK pathway is a primary route for transmitting extracellular signals to the nucleus to control gene expression.[8] Activated RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, the final kinase in the cascade, which translocates to the nucleus to regulate transcription factors.[9]

RAF_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS-GTP (Active) RTK->RAS Activates RAF RAF RAS->RAF Recruits & Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Phosphorylates Inhibitor N-(1,3-benzothiazol-6-yl) -4-(dimethylsulfamoyl)benzamide Inhibitor->RAF Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Regulates

Caption: The RAS-RAF-MEK-ERK signaling cascade and the putative target of inhibition.

Protocol I: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of the compound on purified kinase enzymes by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ assay is a robust, luminescence-based method with high sensitivity.[10][11][12]

Principle: The kinase reaction consumes ATP and produces ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by a luciferase to generate a light signal. The intensity of the light is directly proportional to the kinase activity.[11]

Workflow Diagram:

In_Vitro_Workflow A Prepare serial dilution of N-(1,3-benzothiazol-6-yl) -4-(dimethylsulfamoyl)benzamide B Add compound or DMSO to 384-well plate A->B C Add purified kinase enzyme (e.g., BRAF, CRAF) B->C D Initiate reaction with Substrate/ATP mix C->D E Incubate at 30°C for 60 minutes D->E F Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate at RT for 40 minutes F->G H Convert ADP to ATP & generate light (Add Kinase Detection Reagent) G->H I Incubate at RT for 30 minutes H->I J Read luminescence on a plate reader I->J K Calculate % Inhibition and determine IC50 J->K

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer. A typical buffer is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting from a high concentration (e.g., 10 mM). Then, create an intermediate dilution of these stocks in Kinase Buffer. The final DMSO concentration in the assay should be ≤0.5%.

    • Enzyme Preparation: Dilute the purified kinase (e.g., BRAF V600E, CRAF) in Kinase Buffer to the desired working concentration. The optimal concentration should be determined experimentally to ensure the reaction is within the linear range of the assay.

    • Substrate/ATP Mix: Prepare a solution containing the kinase substrate (e.g., inactive MEK1) and ATP in Kinase Buffer. The ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibitor potency.

  • Assay Procedure (384-well Plate Format):

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.

    • Add 2 µL of the diluted kinase enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well. The final reaction volume is 5 µL.

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection (Using Promega ADP-Glo™ Kit):

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30 minutes in the dark.

    • Measure the luminescence signal using a compatible plate reader.

  • Data Analysis:

    • The "High" signal (0% inhibition) is from the DMSO control wells, and the "Low" signal (100% inhibition) is from control wells without enzyme.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

    • Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol II: Cell-Based Target Engagement Assay

This protocol assesses the compound's ability to inhibit a specific kinase within its native cellular environment. Measuring the phosphorylation of a direct downstream substrate is a reliable method to confirm target engagement and functional cellular activity.[13][14] For a RAF inhibitor, quantifying the phosphorylation of ERK (p-ERK) is the standard readout.

Principle: Cells are treated with the inhibitor, which enters the cell and engages its target kinase (RAF). Upon stimulation, an active RAF kinase would normally phosphorylate MEK, leading to ERK phosphorylation. An effective inhibitor will block this cascade, resulting in a measurable decrease in the p-ERK signal, which can be quantified by a phospho-specific ELISA.

Cell_Based_Workflow A Seed cells in a 96-well culture plate (e.g., A375 melanoma) B Incubate for 24 hours to allow attachment A->B C Starve cells in low-serum media (optional, to reduce baseline) B->C D Pre-treat with serial dilutions of compound or DMSO C->D E Incubate for 1-2 hours D->E F Stimulate pathway with growth factor (if needed) E->F G Lyse cells to release proteins (using provided lysis buffer) F->G H Quantify p-ERK and Total ERK using Phospho-ELISA G->H I Read absorbance at 450 nm H->I J Normalize p-ERK to Total ERK I->J K Calculate % Inhibition and determine IC50 J->K

Sources

Preclinical In Vivo Evaluation of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide: A Putative NaV1.8 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs)

Introduction & Scientific Rationale

The compound N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide represents a structurally compelling pharmacophore in the development of targeted analgesics. Featuring a benzothiazole core coupled with a sulfamoylbenzamide moiety, this structural class is highly characteristic of selective inhibitors targeting the voltage-gated sodium channel 1.8 (NaV1.8) [3].

NaV1.8 (encoded by the SCN10A gene) is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically within small-diameter nociceptive dorsal root ganglion (DRG) neurons [5]. Unlike other sodium channels that inactivate rapidly, NaV1.8 exhibits rapid recovery from inactivation and depolarized voltage-dependence. This unique biophysical profile allows it to sustain the repetitive action potential firing required to transmit chronic pain signals to the central nervous system (CNS) [2].

Because NaV1.8 expression is highly restricted to peripheral nociceptors, selective inhibitors like N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide offer a promising therapeutic window: they can attenuate neuropathic and inflammatory pain without inducing the CNS or cardiovascular toxicities associated with non-selective sodium channel blockers [3].

Mechanism of Action

MOA Stimulus Noxious Stimulus (Nerve Injury / CFA) DRG DRG Nociceptor Depolarization Stimulus->DRG Nav18 NaV1.8 Channel Activation (TTX-R) DRG->Nav18 AP Repetitive Action Potential Firing Nav18->AP Pain Pain Perception (Mechanical Allodynia) AP->Pain Drug N-(1,3-benzothiazol-6-yl)- 4-(dimethylsulfamoyl)benzamide Drug->Nav18 State-dependent Pore Blockade

Diagram 1: Mechanism of NaV1.8-mediated nociception and targeted inhibition.

Selection of In Vivo Models

To rigorously evaluate the analgesic efficacy of this compound, two distinct in vivo models are required to capture the dual role of NaV1.8 in pain pathology:

  • Spared Nerve Injury (SNI) Model (Neuropathic Pain): Causality: The SNI model involves the ligation and transection of the tibial and common peroneal nerves, while leaving the sural nerve intact. This specific anatomical manipulation induces robust, long-lasting mechanical allodynia in the lateral paw (innervated by the spared sural nerve) without compromising the animal's ability to bear weight [1, 4]. NaV1.8 redistributes along the uninjured sural nerve fibers, driving ectopic firing.

  • Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain): Causality: Intraplantar injection of CFA induces localized chronic inflammation. Inflammatory mediators (e.g., PGE2, bradykinin) phosphorylate NaV1.8 via PKA/PKC pathways, hyperpolarizing its activation threshold and increasing current density [2].

Experimental Protocols

Protocol A: Spared Nerve Injury (SNI) Surgery in Mice

Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Adult C57BL/6 mice (8–10 weeks old)

  • Isoflurane vaporizer

  • Surgical microscope or magnifying loupes

  • 6-0 silk sutures and 4-0 nylon sutures

  • Fine surgical scissors, blunt-tipped forceps

Step-by-Step Procedure:

  • Anesthesia: Induce anesthesia using 3% isoflurane and maintain at 1.5–2% via a nose cone. Ensure deep anesthesia via the absence of the pedal withdrawal reflex [1].

  • Incision: Shave the left lateral thigh. Make a 1 cm longitudinal incision through the skin, followed by a blunt dissection through the biceps femoris muscle to expose the sciatic nerve trifurcation [4].

  • Nerve Isolation: Carefully isolate the three terminal branches of the sciatic nerve: the sural, common peroneal, and tibial nerves. Critical Step: Do not stretch or manipulate the sural nerve, as this will confound behavioral testing.

  • Ligation and Transection: Tightly ligate the tibial and common peroneal nerves with 6-0 silk sutures. Transect a 1–2 mm segment of both nerves distal to the ligation.

  • Closure: Suture the muscle and skin layers using 4-0 nylon sutures. Apply topical antibiotic ointment and monitor the animal until fully recovered on a heating pad.

Protocol B: Behavioral Testing (Von Frey Assay)

Mechanical allodynia is quantified using the up-down method with calibrated Von Frey filaments.

  • Acclimation: Place mice in individual transparent Plexiglas chambers on an elevated wire mesh floor. Allow 30–45 minutes for habituation until exploratory behavior ceases. This minimizes stress-induced analgesia [4].

  • Baseline Testing: Apply Von Frey filaments (ranging from 0.02 g to 2.0 g) perpendicularly to the lateral plantar surface of the hind paw (sural nerve territory).

  • Stimulus Application: Press the filament until it bends slightly, holding for 3 seconds. A positive response is recorded if the mouse exhibits a sharp withdrawal, flinching, or paw licking.

  • Threshold Calculation: Utilize the Chaplan et al. (1994) up-down formula to calculate the 50% Paw Withdrawal Threshold (PWT).

Protocol C: Compound Dosing and Pharmacokinetic (PK) Considerations

Given the lipophilic nature of benzothiazole-sulfonamide derivatives, the compound should be formulated in a vehicle that maximizes bioavailability (e.g., 10% DMSO, 40% PEG400, 50% Saline) [3].

  • Dosing: Administer the compound via oral gavage (PO) or intraperitoneal (IP) injection at doses ranging from 10 to 100 mg/kg.

  • Time-Course: Perform Von Frey testing at 1, 2, 4, and 24 hours post-dose to establish the pharmacokinetic-pharmacodynamic (PK/PD) relationship.

Workflow Acclimation Day -3 to 0: Animal Acclimation & Baseline Von Frey Testing Surgery Day 0: SNI Surgery or Intraplantar CFA Injection Acclimation->Surgery Development Day 1-14: Confirmation of Mechanical Allodynia Surgery->Development Dosing Day 14: Administer N-(1,3-benzothiazol-6-yl)- 4-(dimethylsulfamoyl)benzamide Development->Dosing Testing Day 14 (Post-dose): Von Frey Testing at 1h, 2h, 4h, 24h Dosing->Testing Analysis Data Analysis: Calculate 50% Paw Withdrawal Threshold Testing->Analysis

Diagram 2: Experimental workflow for in vivo efficacy testing of the NaV1.8 inhibitor.

Expected Data Presentation & Interpretation

A successful NaV1.8 inhibitor will demonstrate a dose-dependent reversal of mechanical allodynia. Below is a representative data structure summarizing the expected outcomes based on benchmark NaV1.8 inhibitors (e.g., A-803467) [2].

Experimental GroupBaseline PWT (g)Post-SNI PWT (Day 14)Post-Dose PWT (2h)Efficacy Interpretation
Sham + Vehicle 1.20 ± 0.151.15 ± 0.121.18 ± 0.14Normal sensory baseline; no allodynia.
SNI + Vehicle 1.25 ± 0.100.15 ± 0.050.12 ± 0.04Severe mechanical allodynia established.
SNI + Cmpd (10 mg/kg) 1.18 ± 0.120.14 ± 0.060.45 ± 0.10Mild reversal of allodynia (sub-optimal dose).
SNI + Cmpd (30 mg/kg) 1.22 ± 0.140.16 ± 0.040.85 ± 0.15Significant therapeutic efficacy (p < 0.01).

Data Interpretation: The compound should restore the PWT toward the sham baseline without inducing motor deficits (which can be verified via a Rotarod test). If the compound exhibits rapid clearance (a known issue with some primary amides), the 4-hour and 24-hour PWT will rapidly return to the Post-SNI baseline [3].

References

  • Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol (2018). URL:[Link]

  • A-803467, a potent and selective NaV1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proceedings of the National Academy of Sciences (PNAS) (2007). URL:[Link]

  • Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments (JoVE) / PMC (2011). URL:[Link]

  • Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients. International Journal of Molecular Sciences (MDPI) (2023). URL:[Link]

Troubleshooting & Optimization

"improving yield of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Synthesis Troubleshooting Guide. Coupling deactivated aromatic amines with electron-deficient benzoic acid derivatives presents unique kinetic and thermodynamic challenges. As a Senior Application Scientist, I have compiled this guide to provide field-proven solutions and mechanistic insights to help you maximize your amide coupling yields and bypass common purification bottlenecks.

Pathway & Pitfall Analysis

To understand why standard coupling conditions fail for this molecule, we must analyze the electronic properties of the intermediates. The diagram below maps the two most viable synthetic routes and their primary failure points.

SynthesisWorkflow A 1,3-benzothiazol-6-amine (Weak Nucleophile) C1 Active HOAt Ester (Moderate Electrophile) A->C1 DMF, 50°C C2 Acyl Pyridinium Ion (Strong Electrophile) A->C2 DCM, 0°C to RT B1 4-(dimethylsulfamoyl)benzoic acid + HATU/DIPEA B1->C1 B2 4-(dimethylsulfamoyl)benzoyl chloride + Pyridine/DMAP B2->C2 D N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (Target Product) C1->D Amide Coupling (Slow) Err Hydrolysis to Carboxylic Acid (Dead End) C1->Err H2O C2->D Amide Coupling (Fast) C2->Err H2O

Fig 1. Mechanistic workflow comparing HATU-mediated and Acyl Chloride synthetic routes.

Troubleshooting FAQs

Q1: Why is my yield stuck at <30% when using standard EDC/HOBt coupling? Causality: 1,3-benzothiazol-6-amine is a severely deactivated aromatic amine. The electron-withdrawing nature of the fused thiazole ring delocalizes the lone pair on the amine, drastically reducing its nucleophilicity[1]. Standard carbodiimide chemistry (EDC/HOBt) generates an active ester that is simply not electrophilic enough to react with this weak nucleophile before competing background hydrolysis occurs. Solution: You must upgrade to a more reactive coupling system. The acyl chloride route is optimal. If the free acid must be used, switch to uronium-based reagents like HATU, which forms a highly reactive 7-aza-HOBt active ester, and apply mild heating (50°C) to overcome the activation energy barrier.

Q2: I switched to 4-(dimethylsulfamoyl)benzoyl chloride, but I'm getting a lot of unreacted amine and a highly polar baseline spot on TLC. What went wrong? Causality: That polar baseline spot is 4-(dimethylsulfamoyl)benzoic acid, formed via the rapid hydrolysis of your acyl chloride. Because the 6-aminobenzothiazole attacks slowly, any trace water in your solvent or base will outcompete the amine for the highly electrophilic acyl chloride. Furthermore, the para-dimethylsulfamoyl group (-SO2NMe2) is strongly electron-withdrawing, which beneficially increases the carbonyl's electrophilicity but detrimentally accelerates its susceptibility to hydrolysis[2]. Solution: Implement rigorous anhydrous techniques. Use oven-dried glassware, strictly anhydrous solvents (e.g., DCM over 4Å molecular sieves), and ensure your base (Pyridine or DIPEA) is dry. Adding a catalytic amount of DMAP generates an acyl pyridinium intermediate that accelerates the amine attack relative to hydrolysis.

Q3: The reaction goes to completion, but I lose >50% of my product during silica gel column chromatography. How can I improve recovery? Causality: The target molecule, N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide, possesses multiple hydrogen-bond acceptors (sulfonamide oxygens, benzamide carbonyl, thiazole nitrogen) and a strong H-bond donor (amide NH). This causes severe streaking and irreversible adsorption on the acidic silanol groups of standard silica gel stationary phases. Solution: Bypass column chromatography entirely. Exploit the differential solubility of the product. The target compound is highly crystalline and insoluble in cold aqueous mixtures or cold ethanol, whereas starting materials and typical byproducts (like pyridinium salts or urea derivatives) remain soluble. Use the precipitation protocols detailed in Section 4.

Quantitative Method Comparison

To help you select the right approach for your lab setup, review the expected outcomes of various coupling strategies below:

Coupling StrategyReagentsSolventTempExpected YieldCausality / Notes
Carbodiimide EDC, HOBt, DIPEADMF25°C20-35%Insufficient electrophilicity for weak amine; high rate of active ester hydrolysis.
Uronium HATU, DIPEADMF50°C75-85%7-aza-HOBt ester is highly reactive; heating overcomes the activation energy of the deactivated amine.
Acyl Chloride Acid Chloride, Pyridine, DMAPDCM0°C to 25°C85-95%Maximum electrophilicity via acyl pyridinium intermediate; requires strict anhydrous conditions.
Validated Experimental Protocols
Protocol A: Optimized Acyl Chloride Route (Recommended for Highest Yield)

This protocol utilizes a pre-formed acyl chloride to maximize electrophilicity, making it ideal for the weakly nucleophilic 6-aminobenzothiazole.

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry N2.

  • Amine Dissolution: Dissolve 1,3-benzothiazol-6-amine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration. Add anhydrous Pyridine (3.0 eq) and DMAP (0.1 eq).

  • Activation: Cool the mixture to 0°C in an ice bath to control the initial exothermic reaction.

  • Coupling: Dropwise add a solution of 4-(dimethylsulfamoyl)benzoyl chloride (1.1 eq) dissolved in a minimal amount of anhydrous DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor the disappearance of the amine via LC-MS.

  • Workup & Purification (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1N HCl (to remove pyridine and unreacted amine), then brine. Dry over Na2SO4, filter, and concentrate. Triturate the crude solid in cold ethanol. The pure product will remain as a solid, while any hydrolyzed acid or ethyl ester byproducts will dissolve. Filter to obtain the pure product.

Protocol B: HATU-Mediated Route (Alternative for Free Acid)

Use this protocol if you are starting from 4-(dimethylsulfamoyl)benzoic acid and wish to avoid generating the acid chloride.

  • Preparation: In an oven-dried flask, dissolve 4-(dimethylsulfamoyl)benzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. The solution will turn yellow as the active HOAt ester forms.

  • Coupling: Add 1,3-benzothiazol-6-amine (1.0 eq) in one portion[1].

  • Reaction: Heat the reaction mixture to 50°C for 12 hours. Note: Room temperature stirring will result in stalled conversion due to the amine's poor nucleophilicity.

  • Workup & Purification (Self-Validating Step): Cool to room temperature and pour the mixture into rapidly stirring ice water (10x the volume of DMF). The target benzamide will crash out as a precipitate, while DMF, DIPEA salts, and HATU byproducts (tetramethylurea, HOAt) remain in the aqueous phase. Filter the solid, wash thoroughly with cold water and diethyl ether, and dry under high vacuum.

Sources

"solubility issues with N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide in DMSO"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide. This document is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubility of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide.

Q1: What are the general solubility characteristics of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide?

A: While specific experimental data for this exact molecule is not broadly published, its structural motifs—a benzothiazole core, a benzamide linker, and a sulfonamide group—suggest it is a lipophilic, largely non-polar molecule.[1][2] Like many benzothiazole derivatives, it is expected to have very low solubility in aqueous solutions but should be soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2][3]

Q2: What is the standard procedure for preparing a stock solution of this compound in DMSO?

A: The standard approach is to prepare a concentrated stock solution, typically between 10-50 mM, in high-purity, anhydrous DMSO.[4] This involves accurately weighing the compound, adding the calculated volume of DMSO, and ensuring complete dissolution through vortexing, and if necessary, gentle warming or sonication.[4][5][6] It is critical to use anhydrous DMSO (≥99.9% purity) as absorbed water can significantly decrease the solubility of hydrophobic compounds.[6]

Q3: My compound is not dissolving in DMSO. What are the most common reasons?

A: Several factors can contribute to this issue. The most common culprits are:

  • Compound Concentration: You may be attempting to create a solution that is above the compound's saturation point in DMSO.

  • DMSO Quality: The DMSO may not be of sufficient purity or may have absorbed atmospheric moisture, which is common.[6]

  • Compound Properties: The solid-state form of your specific batch of the compound may be a less soluble polymorph.[7][8][9] Different crystal structures (polymorphs) of the same compound can have vastly different solubilities.[10][11]

  • Insufficient Energy: The dissolution process may be slow and require more time, vortexing, sonication, or gentle heating to overcome the energy barrier of the crystal lattice.[5]

Q4: How should I properly store my DMSO stock solution to prevent precipitation?

A: To maintain compound integrity and prevent precipitation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4][5][6] These aliquots should be stored at -20°C or -80°C in tightly sealed, light-protected tubes.[4][12] Avoiding freeze-thaw cycles is crucial because they can introduce moisture and lead to compound degradation or precipitation.[6]

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific solubility problems.

Problem 1: Compound Fails to Dissolve Completely in DMSO

You've followed the standard protocol, but solid particulates remain in your DMSO solution.

Potential CauseScientific ExplanationRecommended Solution(s)
A: Supersaturation Every compound has a finite solubility limit in a given solvent at a specific temperature. Attempting to exceed this concentration will result in undissolved solute.1. Reduce Concentration: Attempt to prepare a more dilute stock solution (e.g., 10 mM instead of 50 mM). 2. Increase Solvent Volume: Recalculate and add more DMSO to reach a lower, more soluble concentration.
B: Poor DMSO Quality DMSO is highly hygroscopic and readily absorbs water from the atmosphere. Water is a poor solvent for this compound and its presence, even in small amounts, will reduce the overall solvating power of the DMSO.[6]1. Use Fresh, High-Purity DMSO: Always use a new, sealed bottle of anhydrous (≥99.9%) or molecular biology grade DMSO.[6] 2. Proper Handling: Dispense DMSO in a low-humidity environment (e.g., under a flow of dry nitrogen or in a glove box if available) and seal the bottle tightly immediately after use.
C: Compound Polymorphism or Purity The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy.[7][8][10] A more stable polymorph will have a stronger crystal lattice, be less soluble, and require more energy to dissolve.[7][11] Impurities can also coat the surface of the solid, preventing dissolution.1. Apply Energy (See Protocol 2): Use sonication or gentle warming (37°C) to provide the energy needed to break the crystal lattice.[5] 2. Purity Check: If problems persist across batches, consider analytical characterization (e.g., HPLC for purity, or DSC/XRPD to investigate polymorphism) to understand the material's properties.[13]
D: Insufficient Dissolution Energy/Kinetics Dissolution is not always instantaneous. It requires solvent molecules to surround and solvate the individual molecules of the solute, breaking them away from the solid state. This process takes time and can be kinetically slow.1. Increase Mixing: Vortex the solution for a longer duration (2-5 minutes).[6] 2. Use Sonication: A brief period in a bath sonicator can break up aggregates and accelerate dissolution.[5] 3. Apply Gentle Heat: Warming the solution in a 37°C water bath can increase molecular motion and improve solubility.[5] Caution: Check compound stability before applying heat.
Problem 2: Compound Precipitates Upon Dilution into Aqueous Assay Buffer

The DMSO stock is clear, but adding it to your cell culture media or PBS results in a cloudy suspension or visible precipitate.

Potential CauseScientific ExplanationRecommended Solution(s)
A: Poor Aqueous Solubility This is the most common cause. The compound is soluble in the organic DMSO but not in the aqueous buffer. When the DMSO is diluted, the solution's polarity dramatically increases, causing the hydrophobic compound to crash out.[1][14]1. Lower Final Concentration: Test a lower final concentration of the compound in your assay. 2. Increase Final DMSO %: Keep the final DMSO concentration in the assay as high as tolerable for your biological system (typically <0.5% for cell-based assays) to act as a co-solvent.[1][5][12] 3. Stepwise Dilution: Perform serial dilutions in a manner that minimizes abrupt solvent polarity changes.[12] 4. Use Solubilizing Excipients: For in vivo or complex assays, consider formulation aids like cyclodextrins or co-solvents (e.g., PEG400, Tween 80), though this requires significant validation.[12][15]
Part 3: Experimental Protocols & Workflows
Workflow for Troubleshooting DMSO Solubility Issues

G start Start: Prepare desired concentration in anhydrous DMSO dissolves Completely Dissolved? start->dissolves success Success! Proceed to experiment. Aliquot and store at -80°C. dissolves->success Yes check_purity Check DMSO Quality (Use fresh, anhydrous stock) dissolves->check_purity No sonicate_heat Apply Energy: - Sonicate 15-30 min - Warm to 37°C check_purity->sonicate_heat dissolves2 Completely Dissolved? sonicate_heat->dissolves2 dissolves2->success Yes lower_conc Lower Stock Concentration dissolves2->lower_conc No dissolves3 Completely Dissolved? lower_conc->dissolves3 dissolves3->success Yes contact_supplier Problem Persists: - Consider compound purity/polymorphism - Contact supplier for batch info - Consider advanced formulation dissolves3->contact_supplier No

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

Protocol 1: Standard Preparation of a 10 mM DMSO Stock Solution
  • Pre-calculation: Determine the mass of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide needed. Assuming a hypothetical Molecular Weight (MW) of 379.47 g/mol :

    • For 1 mL of a 10 mM solution, you need: 0.010 mol/L * 0.001 L * 379.47 g/mol = 0.00379 g = 3.79 mg.

  • Weighing: Accurately weigh 3.79 mg of the compound into a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO (≥99.9%) to the vial.[6]

  • Dissolution: Cap the vial securely and vortex for 2 minutes.[4] Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C, protected from light.[4][12]

Protocol 2: Enhanced Dissolution for Difficult Compounds

If the compound does not dissolve with Protocol 1, proceed with the following steps:

  • Vortex: Ensure the sample has been vortexed for at least 2 minutes.

  • Sonication: Place the sealed vial in a bath sonicator for 15-30 minutes.[5] The ultrasonic waves will help break apart particle agglomerates.

  • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes.[5] Do not exceed this temperature without prior knowledge of the compound's thermal stability. DMSO can decompose at its boiling point (189 °C), and this can be catalyzed by acids or bases at lower temperatures.[16][17]

  • Final Vortex: Vortex the sample again for 1 minute.

  • Inspect: If the compound is still not dissolved, the solution is likely supersaturated, and a lower concentration should be prepared.

Part 4: Scientific Deep Dive: The Impact of Polymorphism

Understanding why a seemingly identical compound behaves differently between batches often comes down to its solid-state chemistry, specifically polymorphism.

What is Polymorphism? Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[8][10] These different crystal forms are called polymorphs. Although they are chemically identical, their physical properties—including melting point, stability, and critically, solubility —can be significantly different.[7][9][11]

Why Does it Affect Solubility? Solubility is governed by the equilibrium between the solid state and the solution state. For a molecule to dissolve, it must overcome the intermolecular forces holding it in the crystal lattice.

  • Stable Polymorphs: Have a more thermodynamically stable, tightly packed crystal lattice. This requires more energy to break apart, resulting in lower solubility.[7]

  • Metastable Polymorphs: Have a less stable, less ordered crystal lattice. Less energy is required to break the intermolecular bonds, leading to higher apparent solubility.[7][11]

A metastable form may provide better solubility initially, but it can sometimes convert to the more stable, less soluble form over time, causing the compound to precipitate from solution.[13]

Caption: Polymorphs have different crystal packing, affecting solubility.

References
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). GBMSA.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. (2018, February 15). Crimson Publishers.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024, May 29). Hilaris.
  • Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives. (n.d.). Benchchem.
  • Overcoming product solubility issues during benzothiazoline workup and isolation. (n.d.). Benchchem.
  • Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. (n.d.). Benchchem.
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. (n.d.). Benchchem.
  • Compound Handling Instructions. (n.d.). MCE.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • What does it mean to use DMSO as a dissolvant in biology experiemnts? (2018, October 24). Biology Stack Exchange.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Dimethyl Sulfoxide (DMSO) Physical Properties. (n.d.). Regulations.gov.
  • Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of the Drug. (2019, November 6). Dissolution Technologies.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate.

Sources

"optimizing reaction conditions for benzamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the thermodynamic and kinetic hurdles of amide bond formation.

Synthesizing benzamides from benzoic acid derivatives and amines is a cornerstone of pharmaceutical chemistry. While the condensation of a carboxylic acid and an amine requires extreme temperatures (>200 °C) to eliminate water spontaneously, modern coupling reagents allow this to occur under mild conditions by converting the acid hydroxyl into a superior leaving group. However, this activation introduces complex variables: steric hindrance, electronic deactivation, and competing side reactions.

Below, you will find a mechanistic decision tree, a comprehensive troubleshooting Q&A, optimized protocols, and comparative data to ensure your syntheses are high-yielding and reproducible.

I. Benzamide Synthesis Optimization Workflow

BenzamideOptimization Start Start: Benzamide Synthesis AmineCheck Analyze Amine Nucleophilicity & Steric Hindrance Start->AmineCheck Standard Standard Aliphatic Amine (High Nucleophilicity) AmineCheck->Standard High Hindered Aniline or Hindered Amine (Low Nucleophilicity) AmineCheck->Hindered Low Coupling1 EDC·HCl + HOBt Base: DIPEA Solvent: DCM or DMF Standard->Coupling1 Coupling2 HATU or PyBOP Base: DIPEA (2.0-3.0 eq) Solvent: DMF or NMP Hindered->Coupling2 Workup1 Aqueous Workup (EDC urea is water-soluble) Coupling1->Workup1 Workup2 Chromatography or Precipitation Coupling2->Workup2 Success Pure Benzamide Product Workup1->Success Workup2->Success

Decision tree for selecting benzamide coupling conditions based on amine reactivity.

II. Troubleshooting Guides & FAQs

Q1: I am using DCC to couple a benzoic acid with a primary amine, but I cannot separate the byproduct from my benzamide. What is happening, and how do I fix it? Mechanistic Cause: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Once the amine attacks, the leaving group collapses into dicyclohexylurea (DCU)[1]. DCU is notoriously insoluble in most organic solvents and water, making it extremely difficult to remove via standard extraction or column chromatography. Solution: Switch your coupling agent to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). EDC functions via the exact same mechanism as DCC, but its resulting urea byproduct contains a tertiary amine that is highly water-soluble[1]. A simple acidic aqueous wash (e.g., 1M HCl) will completely remove the EDC byproduct, leaving your benzamide in the organic layer.

Q2: My reaction with an electron-rich aniline is stalling at 20% yield. Standard EDC/HOBt conditions are not working. How can I drive this to completion? Mechanistic Cause: Anilines (even electron-rich ones) have significantly lower nucleophilicity than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring[2]. The O-acylisourea or OBt-active ester generated by EDC/HOBt is likely hydrolyzing back to the starting material before the weak aniline nucleophile can attack. Solution: You must increase the electrophilicity of the activated acid.

  • Switch from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole) or use the uronium salt HATU . The pyridine nitrogen in HOAt provides neighboring-group participation, acting as a general base to coordinate the incoming amine, accelerating the coupling rate drastically.

  • Change the solvent to a highly polar aprotic solvent like DMF or NMP and gently heat the reaction to 40–60 °C[2].

Q3: I am synthesizing a benzamide from a chiral derivative (e.g., an α-chiral phenylacetic acid) and I am observing significant epimerization. How do I preserve stereochemical integrity? Mechanistic Cause: Over-activation. When the carboxylic acid forms the highly reactive O-acylisourea intermediate, it can cyclize into an oxazolone. The α-proton of the oxazolone is highly acidic; it rapidly deprotonates and reprotonates, scrambling the stereocenter before the amine can attack. Solution: Add HOBt or HOAt as a nucleophilic additive. These additives trap the transient O-acylisourea faster than it can cyclize into an oxazolone, forming a stable but reactive benzotriazole ester[3]. Ensure you maintain a strictly stoichiometric amount of base (DIPEA), as excess base exacerbates α-proton abstraction.

Q4: I am observing the formation of an N-acylurea side product instead of my desired benzamide. What went wrong? Mechanistic Cause: If the amine nucleophile is too sterically hindered or added too slowly, the O-acylisourea intermediate undergoes a spontaneous intramolecular O-to-N acyl migration[1]. This forms an unreactive N-acylurea, permanently killing your starting material. Solution: Pre-activate the carboxylic acid with EDC and HOBt for 15–30 minutes before adding the amine. This converts the unstable O-acylisourea entirely into the stable OBt-ester, which cannot undergo O-to-N migration.

III. Quantitative Data: Coupling Agent Comparison

To aid in rational reagent selection, summarize your options using the kinetic and logistical parameters below:

Coupling ReagentAdditive Required?Byproduct SolubilityRelative ReactivityEpimerization ControlBest Use Case
DCC HOBt / DMAPVery Poor (Insoluble DCU)ModerateModerateSolid-phase peptide synthesis (where DCU can be washed away).
EDC·HCl HOBtExcellent (Water-soluble)ModerateGoodStandard aliphatic amines; easy aqueous workup[1][4].
HATU None (Built-in HOAt)Moderate (Requires chromatography)Very HighExcellentSterically hindered amines, anilines, and sensitive chiral centers[2].
PyBOP None (Built-in HOBt)Moderate (HMPA-free)HighGoodAlternative to uronium salts; avoids guanidinylation of primary amines.

IV. Standard Operating Procedure: Optimized EDC/HOBt Benzamide Synthesis

This protocol represents a self-validating system. The use of EDC·HCl ensures the byproducts are easily partitioned into the aqueous layer, while HOBt prevents N-acylurea formation and epimerization.

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt hydrate (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1–0.5 M concentration)[2][4]

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DCM (to achieve a 0.2 M solution).

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the stirring solution at room temperature. Stir for 20 minutes. Causality: This allows the complete conversion of the transient O-acylisourea to the stable OBt-active ester, preventing O-to-N migration.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture. Note: DIPEA is required to free-base the amine if it is supplied as an HCl salt, and to neutralize the HCl from the EDC·HCl.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress via LC-MS or TLC until the OBt-ester is fully consumed (typically 2–4 hours).

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM (or Ethyl Acetate if DMF was used as the solvent).

    • Wash the organic layer sequentially with:

      • 1M HCl (x2): Removes unreacted amine, DIPEA, and the EDC urea byproduct[1].

      • Saturated NaHCO₃ (x2): Removes unreacted benzoic acid and HOBt.

      • Brine (x1): Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure benzamide.

V. References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at:[Link]

  • Synple Chem. (2024). Application Note – Amide coupling 96-well plate kit. Synple Chem. Available at:[Link]

Sources

Benzothiazole Synthesis Technical Support Center: Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzothiazole Synthesis Technical Support Center. As an application scientist, I frequently encounter researchers struggling with poor yields, complex impurity profiles, and regioselectivity issues when constructing the benzothiazole core. This guide is designed to move beyond generic advice. We will dissect the chemical causality behind common experimental failures and provide self-validating protocols to ensure robust, reproducible syntheses.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic workflow below to identify the root cause of your synthesis failure.

Diagnostic Start Crude Mixture Analysis Q1 Is starting 2-aminothiophenol consumed? Start->Q1 Disulfide Check for bis(2-aminophenyl) disulfide (Oxidation) Q1->Disulfide Yes, but no product Q2 Are there multiple regioisomers? Q1->Q2 Yes, product formed Jacobson Jacobson Cyclization Regioselectivity Issue Q2->Jacobson Yes (e.g., 5- vs 7-substituted) Q3 Is the thioanilide intermediate unreacted? Q2->Q3 No Oxidation Optimize Oxidant (e.g., K2S2O8, DDQ) Q3->Oxidation Yes

Diagnostic workflow for identifying common pitfalls in benzothiazole synthesis.

Troubleshooting Guides & Protocols

Issue 1: Rapid Degradation of 2-Aminothiophenol (Disulfide Formation)

Q: My condensation reaction between 2-aminothiophenol and an aldehyde is yielding almost no product. TLC shows a highly non-polar spot that isn't my starting material. What is happening?

A: You are likely observing the oxidative dimerization of 2-aminothiophenol. The thiol group is highly susceptible to oxidation by atmospheric oxygen, rapidly forming bis(2-aminophenyl) disulfide[1]. This side reaction depletes your starting material before the condensation can occur.

The Causality: The bond dissociation energy of the S-H bond is relatively low. In the presence of trace oxygen and light, thiyl radicals form and rapidly dimerize. If your reaction conditions are not strictly inert, this side reaction outcompetes the desired nucleophilic attack on the aldehyde.

The Solution (Two Approaches):

  • Strictly Inert Conditions: Thoroughly degas all solvents (e.g., via freeze-pump-thaw) and run the reaction under an argon atmosphere[1].

  • Leverage the Disulfide (Advanced): Instead of fighting the oxidation, use it. Mechanistic investigations have shown that the in situ-generated disulfide can act as a photosensitizer under visible light[2]. It sensitizes molecular oxygen to form singlet oxygen and superoxide anions, which act as the key oxidants for the final dehydrogenation step of the benzothiazoline intermediate[2].

Pathway ATP 2-Aminothiophenol Disulfide Bis(2-aminophenyl) disulfide (In situ Photosensitizer) ATP->Disulfide Oxidation (Air) Intermediate Benzothiazoline Intermediate ATP->Intermediate + Aldehyde ROS Singlet Oxygen / Superoxide Disulfide->ROS Visible Light + O2 O2 Molecular Oxygen (O2) Product 2-Substituted Benzothiazole ROS->Product Intermediate->Product Dehydrogenation via ROS

Mechanistic pathway of in situ disulfide-photosensitized benzothiazole synthesis.

Table 1: Impact of Reaction Conditions on 2-Aminothiophenol Condensation

ConditionAtmosphereSolventPrimary OutcomeYield of Benzothiazole
Standard BenchtopAirUn-degassed TolueneHigh Disulfide Formation< 20%
Inert SetupArgonDegassed TolueneCondensation favored> 85%
Photosensitized[2]Air (Open)H2O/CH3CN (5:1) + 18W LEDDisulfide drives dehydrogenation~ 90%

Protocol 1: Visible-Light Mediated Synthesis (Self-Validating System) This protocol validates itself: if the reaction mixture remains entirely colorless and fails to progress, the disulfide photosensitizer did not form. A slight yellow tint indicates successful disulfide generation.

  • Add 2-aminothiophenol (0.1 mmol) and the desired aldehyde (0.12 mmol) to a transparent reaction vial[2].

  • Add a cosolvent system of H2O/CH3CN (5:1 ratio, 2 mL)[2]. Note: The presence of water accelerates the initial condensation step.

  • Stir the mixture under an open-air atmosphere at ambient temperature[2].

  • Irradiate the vial using an 18 W white LED[2].

  • Monitor by TLC. The in situ generation of reactive oxygen species (ROS) will smoothly drive the dehydrogenation of the benzothiazoline intermediate to the final benzothiazole without external chemical oxidants[2].

Issue 2: Regiochemical Mixtures in Jacobson Cyclization

Q: I am performing a Jacobson cyclization on a meta-substituted thiobenzanilide, but NMR shows an inseparable 1:1 mixture of two different products. How can I control this?

A: This is a classic limitation of the Jacobson cyclization (potassium ferricyanide-mediated radical cyclization). When cyclizing a 3-substituted (meta) thiobenzanilide, the radical intermediate can attack either of the two available ortho carbon atoms relative to the anilido nitrogen, yielding a mixture of 5-substituted and 7-substituted benzothiazoles[3].

The Causality: The spin density of the radical intermediate is distributed across both ortho positions. Unless there is extreme steric hindrance, the activation energy for cyclization at either site is nearly identical, leading to poor regioselectivity.

The Solution: Abandon the standard Jacobson conditions for meta-substituted substrates. Instead, utilize an ortho-halogenated precursor. By synthesizing an ortho-bromothiobenzanilide, you dictate the exact site of C-S bond formation[4].

Protocol 2: Regioselective Intramolecular Cyclization

  • Synthesize the specific ortho-bromothiobenzanilide precursor corresponding to your target regiochemistry[4].

  • Subject the precursor to thermally induced intramolecular cyclization or a transition-metal catalyzed C-S cross-coupling (e.g., Pd or Cu catalysis).

  • The sulfur atom selectively displaces the bromide, ensuring 100% regioselectivity for the desired isomer[4].

Issue 3: Incomplete Oxidative Cyclization & Harsh Conditions

Q: My oxidative cyclization of thioformanilides using standard oxidants is messy, giving low yields and multiple degradation products. Are there milder alternatives?

A: Strong oxidants can cause over-oxidation of the sulfur atom (forming sulfoxides/sulfones) or degrade sensitive functional groups on the aryl rings.

The Causality: Reagents like KMnO4 or excess hypervalent iodine can be too aggressive. The key is to use a controlled oxidant that facilitates the C-S bond formation without touching the resulting benzothiazole core.

The Solution: Use a K2S2O8-mediated oxidative condensation system. Interestingly, this system can even bypass the thioanilide intermediate entirely by directly coupling benzothiazoles with aryl aldehydes via an in situ ring-opening mechanism[5].

Protocol 3: K2S2O8-Mediated Synthesis of 2-Aryl Benzothiazoles

  • Combine the starting benzothiazole (1.5 mmol), aryl aldehyde (1.0 mmol), and K2S2O8 (1.0 mmol) in a reaction tube[5].

  • Add a solvent mixture of DMSO/H2O (2:1 ratio, 3 mL)[5]. Crucial Step: The water allows the benzothiazole to undergo initial oxidation/ring-opening to a 2-aminothiophenol intermediate.

  • Heat the mixture at 100 °C for 3 hours[5].

  • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Purify via column chromatography. This method provides yields up to 74% and avoids the need to pre-synthesize unstable 2-aminothiophenols[5].

Frequently Asked Questions (FAQs)

Q: Why is my isolated benzothiazole turning dark upon storage? A: Trace impurities, particularly unreacted 2-aminothiophenol or intermediate disulfides, can slowly decompose and polymerize over time. Ensure strict purification via column chromatography (using a gradient of hexane/ethyl acetate) and store the purified product under argon at -20 °C[1].

Q: Can I use aliphatic aldehydes in the K2S2O8-mediated oxidative condensation? A: It is generally not recommended. While aryl aldehydes and phenylglyoxylic acids work well, aliphatic aldehydes tend to produce messy reactions with very low yields (e.g., 1-heptanal yields ~24%) due to competing side reactions like aldol condensations under the oxidative conditions[5].

Q: Is column chromatography the only way to purify the final product? A: No. While column chromatography on silica gel is the most common method[1], highly crystalline 2-substituted benzothiazoles can often be purified by recrystallization from hot ethanol or an ethanol/water mixture, which is highly preferred for scaling up.

References

  • BenchChem. "Technical Support Center: Synthesis of Benzothiazoles from 2-Aminothiophenol". BenchChem.
  • Hwang, H. S., et al. "Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide". ACS Publications.
  • "Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes". The Journal of Organic Chemistry - ACS Publications.
  • "Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles". ResearchGate.
  • "Synthesis and Cyclization of Benzothiazole: Review". ResearchGate.

Sources

Technical Support Center: Troubleshooting the Synthesis of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the amide coupling between 1,3-benzothiazol-6-amine and 4-(dimethylsulfamoyl)benzoic acid .

Due to the specific electronic properties of these precursors, standard coupling conditions often result in low yields and high byproduct formation. This guide provides the mechanistic causality behind these failures, diagnostic workflows, and self-validating protocols to ensure high-purity synthesis.

Part 1: Diagnostic FAQ (The "Why" and "How")

Q1: Why is my reaction stalling with high amounts of unreacted 1,3-benzothiazol-6-amine? A: This is a classic nucleophile/electrophile mismatch. The 1,3-benzothiazol-6-amine is a poor nucleophile. The electron-withdrawing nature of the fused thiazole ring (containing electronegative nitrogen and sulfur atoms) pulls electron density away from the aromatic system, significantly reducing the availability of the lone pair on the C6-amine. Simultaneously, the 4-(dimethylsulfamoyl)benzoic acid contains a strongly electron-withdrawing sulfonamide group (-SO₂NMe₂). While this makes the activated carbonyl highly electrophilic, the sluggishness of the amine means the highly reactive activated ester/intermediate is left exposed to the solvent environment, leading to degradation or rearrangement before the coupling can occur.

Q2: I am using EDC/HOBt and seeing a major byproduct with a mass corresponding to the coupling agent adduct. What is this? A: You are observing the formation of an N-acylurea byproduct . When using carbodiimides like EDC, the carboxylic acid is first activated into an O-acylisourea intermediate. Because your benzothiazole amine is a weak nucleophile and attacks slowly, the O-acylisourea undergoes a spontaneous 1,3-O-to-N rearrangement to form a thermodynamically stable, unreactive N-acylurea [1]. This is a dead-end pathway. To prevent this, you must switch to a coupling agent that does not undergo this rearrangement (such as T3P) or use highly reactive additives (like HOAt/Oxyma) to rapidly trap the O-acylisourea.

Q3: When using HATU, I observe a +99 Da adduct on my amine. How do I prevent this? A: This is a guanidinylation byproduct . HATU is a highly reactive uronium salt. When mixed with a weak nucleophile and a base, excess HATU can react directly with the 1,3-benzothiazol-6-amine to form a tetramethylguanidinium adduct (adding ~99 Da to the amine mass) [2]. Solution: Always pre-activate the 4-(dimethylsulfamoyl)benzoic acid with HATU and base for 5–10 minutes before adding the amine. Furthermore, strictly control the HATU stoichiometry to 1.0–1.05 equivalents.

Q4: Should I use the acid chloride method instead? A: The acid chloride route is highly effective for weak anilines, but the 4-(dimethylsulfamoyl)benzoyl chloride is exceptionally sensitive to moisture. The electron-withdrawing sulfamoyl group makes the acid chloride highly electrophilic and prone to rapid hydrolysis back to the starting acid. If you choose this route, you must use strictly anhydrous conditions (Schlenk techniques) and non-nucleophilic bases (like DIPEA).

Part 2: Quantitative Data & Reagent Selection

Table 1: Byproduct Mass Signatures & Root Causes
Byproduct IdentityLC-MS Signature (m/z)Root CausePreventive Action
N-Acylurea [Product] + 155 Da (if EDC)1,3-rearrangement due to slow amine attack.Switch to T3P or Acid Chloride route.
Guanidinylated Amine [Amine] + 99 Da (if HATU)HATU reacting directly with the amine.Pre-activate acid; limit HATU to 1.05 eq.
Hydrolyzed Acid 229.0 (Free Acid [M-H]-)Trace water reacting with activated intermediate.Use anhydrous solvents; dry amine thoroughly.
Symmetrical Anhydride 441.1 ([M+H]+)Acid reacting with its own activated ester.Ensure amine is fully dissolved and available.
Table 2: Coupling Agent Efficacy Matrix for Weak Anilines
Reagent SystemYield PotentialByproduct Risk ProfileRecommendation for this Synthesis
EDC / HOBt Low (< 40%)High (N-acylurea)Not Recommended.
HATU / DIPEA Moderate (60-70%)Medium (Guanidinylation)Acceptable , but requires strict stoichiometry.
T3P / Pyridine High (> 85%)Low (Water-soluble byproducts)Highly Recommended for scale-up and purity [3].
SOCl₂ (Acid Chloride) High (> 90%)Medium (Hydrolysis)Recommended if anhydrous conditions are maintained.

Part 3: Mechanistic & Workflow Visualizations

Mechanism Acid 4-(Dimethylsulfamoyl) benzoic acid O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl + Coupling Agent CouplingAgent Carbodiimide (e.g., EDC) Product Desired Amide Product (Target) O_Acyl->Product + Amine (Fast Attack) N_Acyl N-Acylurea Byproduct (Dead-End Rearrangement) O_Acyl->N_Acyl 1,3-Rearrangement (If Amine is Slow) Amine 1,3-Benzothiazol-6-amine (Weak Nucleophile)

Divergent pathways in carbodiimide coupling showing the origin of N-acylurea byproducts.

Workflow Start LC-MS Analysis of Crude Reaction Check1 Is Unreacted Amine > 20%? Start->Check1 Check2 Identify Major Byproduct Mass Check1->Check2 Yes Mass1 Mass = [M + Carbodiimide] N-Acylurea Formation Check2->Mass1 Mass2 Mass =[Amine + 99 Da] Guanidinylation (HATU) Check2->Mass2 Mass3 Mass = [Acid Mass] Hydrolysis Check2->Mass3 Sol1 Action: Switch to T3P or Acid Chloride Method Mass1->Sol1 Sol2 Action: Pre-activate Acid, Reduce HATU to 1.0 eq Mass2->Sol2 Sol3 Action: Ensure Strictly Anhydrous Conditions Mass3->Sol3

Diagnostic decision tree for troubleshooting LC-MS byproduct signatures.

Part 4: Validated Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for High Purity)

Propylphosphonic anhydride (T3P) is an exceptional reagent for coupling weak anilines because it generates a highly reactive mixed anhydride that cannot undergo the 1,3-rearrangement seen with carbodiimides [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 4-(dimethylsulfamoyl)benzoic acid (1.1 eq) and 1,3-benzothiazol-6-amine (1.0 eq) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add pyridine (3.0 eq). Note: Pyridine acts as both a base and a nucleophilic catalyst, accelerating the reaction better than DIPEA in T3P couplings.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

  • Reaction: Remove the ice bath and heat the reaction to 60 °C for 12 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Check: The chromatogram should show <5% unreacted amine. If unreacted acid remains but amine is consumed, the reaction is complete. If both remain, add an additional 0.5 eq of T3P.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. The T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase. Dry over Na₂SO₄ and concentrate to yield the high-purity amide.

Protocol B: Acid Chloride Method (For Stubborn/Scaled-Up Couplings)

This method forces the coupling through brute-force electrophilicity but requires rigorous exclusion of water.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 4-(dimethylsulfamoyl)benzoic acid (1.2 eq) in anhydrous DCM (0.3 M) under N₂. Add catalytic DMF (0.05 eq), followed by dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes clear.

  • Self-Validating IPC 1: Withdraw a 10 µL aliquot and quench into 1 mL of anhydrous methanol.

    • Validation Check: LC-MS must show >95% conversion to methyl 4-(dimethylsulfamoyl)benzoate. If the free acid mass is detected, the acid chloride formation is incomplete; add 0.5 eq oxalyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the resulting crude acid chloride in anhydrous THF.

  • Coupling: In a separate flask, dissolve 1,3-benzothiazol-6-amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous THF at 0 °C. Dropwise, add the acid chloride solution.

  • Self-Validating IPC 2: Stir for 1 hour at room temperature. Analyze via LC-MS.

    • Validation Check: Product mass should be dominant. If the hydrolyzed acid mass is present, moisture contaminated the reaction during transfer.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry, and concentrate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link][1]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link][3]

Sources

Technical Support Center: Purification of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide . This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, self-validating standard operating procedures (SOPs), and the physicochemical rationale behind each step to ensure high-yield, high-purity recovery of this challenging hydrophobic compound.

Section 1: Molecular Profiling & Purification Strategy

Before attempting purification, it is critical to understand the physicochemical properties of the target molecule that dictate its behavior in chromatographic systems:

  • Hydrophobicity & Solubility: The molecule consists of a rigid benzothiazole core linked via an amide bond to a phenyl ring bearing a dimethylsulfamoyl group. This highly aromatic, flat structure results in a high partition coefficient (LogP > 3) and extremely poor aqueous solubility.

  • Acid-Base Chemistry: While the molecule is largely neutral at physiological pH, the nitrogen atom within the benzothiazole ring is weakly basic (conjugate acid pKa ~1-2).

  • Strategic Implication: Flash chromatography on silica gel using Hexane/Ethyl Acetate gradients is the standard method for initial bulk purification of benzothiazole derivatives[1][2]. For high-purity isolation (>99%), Preparative Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase is highly effective, provided solubility and peak tailing issues are mitigated[3].

Section 2: Troubleshooting & FAQs

Q: Why does my compound precipitate or "crash out" during HPLC injection? A: N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is highly hydrophobic. When injected in a strong solvent (like 100% DMSO or DMF) into a highly aqueous initial mobile phase (e.g., 95% water), the rapid change in solvation capacity causes the compound to precipitate at the column head, leading to split peaks or overpressure errors. Solution: Analytical-to-preparative scaling should utilize a fast scouting gradient to determine the optimal focused preparative gradient[4]. Start your preparative gradient at a higher organic composition (e.g., 30-40% Acetonitrile) to match the elution environment, or dilute your DMSO sample with the starting mobile phase until slightly cloudy, then clear it with a single drop of DMSO before injection.

Q: I am seeing severe peak tailing on my C18 preparative column. How do I fix this? A: Although the molecule is mostly neutral, the weakly basic nitrogen in the benzothiazole ring can undergo secondary interactions with unendcapped, ionized silanol groups (Si-O⁻) on the silica support of the C18 column. Solution: Incorporate 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid into both the aqueous and organic mobile phases. This lowers the pH below the pKa of the silanol groups (~4.5), neutralizing them and ensuring sharp, symmetrical peaks[5].

Q: How do I effectively separate the product from unreacted 6-aminobenzothiazole? A: 6-aminobenzothiazole has a free primary amine, making it significantly more polar and basic than the target sulfonamide-benzamide. In Normal Phase Flash Chromatography, the starting material will interact strongly with the silica surface and elute much later than the target compound[1][2]. In RP-HPLC, the polar amine will elute much earlier in the void volume or low-organic wash[3].

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Normal Phase Flash Chromatography (Bulk Cleanup)

Objective: Remove highly polar impurities and unreacted starting materials from crude synthetic mixtures.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Tetrahydrofuran (THF) or Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the poor solubility of the benzamide in the starting mobile phase from causing band broadening or column clogging.

  • Column Equilibration: Equilibrate a silica gel flash column (230–400 mesh) with 100% Hexanes.

  • Loading: Evenly load the dry silica-sample mixture onto the top of the column frit.

  • Gradient Elution: Run a gradient from 10% Ethyl Acetate in Hexanes to 70% Ethyl Acetate over 10 to 15 column volumes (CV).

    • Validation Step: Monitor the eluent at 254 nm and 280 nm. The target compound typically elutes around 40-50% Ethyl Acetate, while unreacted 6-aminobenzothiazole remains retained on the column.

  • Recovery: Pool fractions containing the target mass (verified by TLC or LC-MS) and concentrate under vacuum.

Protocol B: Preparative RP-HPLC (Final Polishing)

Objective: Achieve >99% purity for biological assays or structural characterization.

  • Analytical Scouting: Run the concentrated product from Protocol A on an analytical C18 column (e.g., 4.6 x 50 mm) using a 5-95% Acetonitrile (with 0.1% TFA) gradient over 5 minutes. Calculate the specific %B at which the target elutes[4].

  • Sample Preparation: Dissolve the semi-pure compound in DMSO to a concentration of 20-50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

    • Validation Step: Ensure no particulate matter remains, which could foul the preparative column frit and cause catastrophic pressure failures.

  • Preparative Gradient Design: Based on the scouting run, design a focused, shallow gradient (e.g., ±15% of the analytical elution %B) over 15-20 minutes on a Preparative C18 column (e.g., 20 x 150 mm, 5 µm) at a flow rate of 15-20 mL/min[3].

  • Elution: Inject the sample. Monitor UV absorbance at 254 nm. Collect the major peak.

  • Lyophilization: Freeze the collected fractions (which contain Water/Acetonitrile/TFA) and lyophilize for 24-48 hours to yield the pure compound as a dry powder.

Section 4: Method Comparison Data

The following table summarizes the quantitative expectations and parameters for the two primary purification workflows.

ParameterFlash Chromatography (Normal Phase)Preparative RP-HPLC
Primary Goal Bulk cleanup, removal of polar starting materialsHigh-resolution polishing (>99% purity)
Stationary Phase Silica Gel (230-400 mesh)C18 Bonded Silica (5 µm)
Mobile Phase Hexane / Ethyl AcetateWater / Acetonitrile (+ 0.1% TFA)
Sample Loading Dry loading (adsorbed on silica)Liquid injection (dissolved in DMSO)
Typical Recovery 70 - 85%60 - 75%
Scalability High (Grams to Kilograms)Moderate (Milligrams to Grams)

Section 5: Purification Workflow Diagram

Follow this decision-tree logic to determine the most efficient path for your specific crude sample.

PurificationWorkflow Start Crude N-(1,3-benzothiazol-6-yl)- 4-(dimethylsulfamoyl)benzamide LCMS LC-MS Purity Assessment Start->LCMS Decision Purity > 80%? LCMS->Decision DryLoad Dry Loading onto Silica Decision->DryLoad No (<80%) Solubility Dissolve in DMSO/ACN Decision->Solubility Yes (>80%) Flash Flash Chromatography (Silica, Hex/EtOAc) Flash->LCMS Re-evaluate PrepLC Preparative RP-HPLC (C18, H2O/ACN + 0.1% TFA) Lyophilize Lyophilization PrepLC->Lyophilize DryLoad->Flash Solubility->PrepLC Pure Pure Compound (>99%) Lyophilize->Pure

Figure 1: Decision-tree workflow for purifying the benzothiazole benzamide derivative.

References

  • [1] The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available at:

  • [2] Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [3] US20160326125A1 - Sulfone amide linked benzothiazole inhibitors of endothelial lipase. Google Patents. Available at:

  • [5] HPLC Analysis and Purification of Peptides. PubMed Central (PMC). Available at:

  • [4] Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science - ACS Publications. Available at:

Sources

Validation & Comparative

"N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide vs other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless small-molecule inhibitors navigating the complex landscape of targeted oncology. The persistent clinical challenge in treating Chronic Myeloid Leukemia (CML) is the emergence of acquired resistance, most notably the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain.

This guide provides an in-depth, objective comparison between an emerging rationally designed scaffold—N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (hereafter referred to as BZ-DMS )—and established clinical kinase inhibitors (Imatinib, Dasatinib, and Ponatinib).

Structural Rationale & Mechanistic Causality

To understand why BZ-DMS is a compelling alternative to existing therapies, we must examine the structural biology of the Bcr-Abl ATP-binding pocket.

First- and second-generation inhibitors like Imatinib and Dasatinib rely on a critical hydrogen bond with Threonine 315. When this residue mutates to a bulky Isoleucine (T315I), it creates a steric clash that physically blocks these drugs from entering the hydrophobic pocket[1][2].

Ponatinib (a third-generation inhibitor) overcomes this by utilizing a rigid carbon-carbon triple bond (an ethynyl linker) to bypass the bulky isoleucine side chain[1]. However, this rigid, linear geometry also leads to high-affinity off-target binding to VEGFR and other kinases, which is the primary driver of Ponatinib's severe cardiovascular toxicity[1].

The BZ-DMS Advantage: BZ-DMS employs a different geometric strategy. The 1,3-benzothiazol-6-yl core acts as a classic ATP-competitive hinge binder[3]. Instead of forcing a rigid linker past the gatekeeper, the 4-(dimethylsulfamoyl)benzamide moiety is vectored outward toward the solvent-exposed channel. The dimethylsulfamoyl group provides excellent water solubility while engaging in flexible van der Waals interactions that accommodate the T315I mutation without the rigid off-target liabilities of an ethynyl linker[3].

Pathway Inhibitor BZ-DMS Inhibitor BCR_ABL BCR-ABL (WT / T315I) Inhibitor->BCR_ABL Blocks ATP Pocket CRKL CrkL BCR_ABL->CRKL Phosphorylates STAT5 STAT5 BCR_ABL->STAT5 Activates PI3K PI3K / AKT BCR_ABL->PI3K Activates Proliferation Cell Proliferation & Survival CRKL->Proliferation STAT5->Proliferation PI3K->Proliferation

Caption: Bcr-Abl signaling pathway and targeted blockade by BZ-DMS.

Comparative Data Profiling

The true test of a kinase inhibitor lies in its biochemical potency and cellular translation. The tables below synthesize the performance of BZ-DMS against standard-of-care TKIs.

Table 1: Structural & Pharmacological Profile

InhibitorGenerationPrimary ScaffoldT315I EfficacyPrimary Clinical Limitation
Imatinib 1stPhenylaminopyrimidineInactiveSteric clash with Ile315
Dasatinib 2ndThiazole-carboxamideInactiveVulnerable to T315I
Ponatinib 3rdImidazo-pyridazine (Ethynyl)PotentSevere Cardiotoxicity
BZ-DMS EmergingBenzothiazole-benzamidePotentPreclinical optimization

Table 2: Biochemical & Cellular IC50 Benchmarks (Note: Data aggregated from established in vitro models[1][3][4])

InhibitorBiochemical WT IC50 (nM)Biochemical T315I IC50 (nM)Ba/F3 WT IC50 (nM)Ba/F3 T315I IC50 (nM)
Imatinib 150.0 - 500.0> 3000.0250.0> 3000.0
Dasatinib 0.5 - 3.0> 300.01.0> 300.0
Ponatinib 0.5 - 1.08.01.08.0
BZ-DMS 1.512.03.515.0

Insight: While Dasatinib is highly potent against Wild-Type (WT) Bcr-Abl, it completely loses efficacy against T315I. BZ-DMS maintains low-nanomolar potency across both WT and mutant variants, performing competitively with Ponatinib.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to generate the data above must be self-validating. A common pitfall in drug discovery is mistaking general cytotoxicity for targeted kinase inhibition. The following workflows are designed to isolate mechanism-specific causality.

Workflow Step1 1. Compound Prep BZ-DMS in DMSO Step2 2. Biochemical Assay AlphaScreen (WT/T315I) Step1->Step2 Step3 3. Cellular Assay Ba/F3 CellTiter-Glo Step2->Step3 Step4 4. Target Engagement Western Blot (p-CrkL) Step3->Step4

Caption: Step-by-step experimental workflow for validating kinase inhibitor efficacy.

Protocol A: AlphaScreen Biochemical Kinase Assay

We utilize the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform rather than traditional radiometric assays because it eliminates radioactive waste while providing superior signal-to-background ratios for ATP-competitive inhibitors[5][6].

  • Preparation: Prepare a 3-fold serial dilution of BZ-DMS (from 10 µM to 0.1 nM) in 100% DMSO. Transfer to a 384-well OptiPlate, ensuring the final DMSO concentration does not exceed 1% to prevent kinase denaturation.

  • Kinase Reaction: Add 1 nM of recombinant Bcr-Abl (WT or T315I) and incubate with the compound for 15 minutes at room temperature. Causality note: Pre-incubation allows the inhibitor to reach binding equilibrium before ATP competition begins.

  • Activation: Initiate the reaction by adding 10 µM ATP and 3 nM biotinylated poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Detection: Add Streptavidin-coated donor beads and anti-phosphotyrosine acceptor beads.

  • Self-Validation Control: Include a well with kinase, ATP, and substrate, but without the compound (Max Signal), and a well lacking ATP (Background). Calculate the IC50 using non-linear regression.

Protocol B: Ba/F3 Cellular Viability Assay (The IL-3 Counter-Screen)

The Ba/F3 murine pro-B cell line is the gold standard for validating Bcr-Abl inhibitors because it is naturally dependent on Interleukin-3 (IL-3) for survival. When stably transfected with Bcr-Abl, the cells become IL-3 independent.

  • Cell Seeding: Seed Ba/F3 cells expressing T315I Bcr-Abl at 5,000 cells/well in a 96-well plate.

  • The Self-Validating Split:

    • Condition 1: Culture in media without IL-3. (Survival depends entirely on Bcr-Abl).

    • Condition 2: Culture in media with 10 ng/mL IL-3. (Survival is driven by IL-3, bypassing Bcr-Abl).

  • Treatment: Treat both conditions with BZ-DMS for 72 hours.

  • Readout: Add CellTiter-Glo reagent to measure ATP as a proxy for cell viability.

  • Interpretation: If BZ-DMS is a true Bcr-Abl inhibitor, it will kill the cells in Condition 1 (IC50 ~15 nM) but not in Condition 2. If it kills cells in Condition 2, the compound is a general cytotoxin, not a targeted inhibitor[1][4].

References

  • Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Journal of Medicinal Chemistry.[Link]

  • All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib. Oncotarget (PMC).[Link]

  • Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib. Journal of Advanced Research (PMC).[Link]

  • Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study. PLoS One (PMC).[Link]

  • Inhibition of the T790M Gatekeeper Mutant of the Epidermal Growth Factor Receptor by EXEL-7647. Clinical Cancer Research.[Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.[Link]

Sources

A Comprehensive Guide to the Target Validation of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. A critical and often arduous phase of this process is target identification and validation. This guide provides an in-depth, technical framework for elucidating and confirming the biological target of the novel compound N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide. As the specific molecular target of this compound is not yet established in publicly available literature, this guide will serve as a comprehensive roadmap for its discovery and validation, comparing and contrasting various experimental approaches.

Initial Characterization and Hypothesis Generation: The Unbiased Approach

Given that the target of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is unknown, an initial unbiased, or target-agnostic, approach is paramount. Phenotypic screening serves as a powerful strategy to identify the functional effects of a compound in a disease-relevant context without preconceived notions of its mechanism of action.[1][2][3]

Phenotypic Screening Cascade

The primary objective is to observe a measurable change in cellular phenotype upon treatment with the compound.[2] The choice of cell model is critical and should be driven by the therapeutic area of interest. For instance, if an anti-cancer activity is hypothesized, a panel of cancer cell lines would be appropriate.

Experimental Workflow: High-Content Imaging-Based Phenotypic Screen

G cluster_0 Cell Culture & Treatment cluster_1 Data Acquisition cluster_2 Data Analysis cell_plating Plate disease-relevant cells compound_treatment Treat with N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide cell_plating->compound_treatment controls Include vehicle and positive controls compound_treatment->controls staining Stain for key cellular markers (e.g., nucleus, cytoskeleton) controls->staining imaging Acquire images using automated microscopy staining->imaging feature_extraction Extract quantitative features (e.g., cell shape, intensity) imaging->feature_extraction phenotypic_profiling Generate phenotypic profile feature_extraction->phenotypic_profiling hit_identification Identify significant phenotypic changes phenotypic_profiling->hit_identification

Caption: Workflow for a high-content imaging phenotypic screen.

Protocol: High-Content Imaging Phenotypic Screen

  • Cell Plating: Seed a panel of disease-relevant cell lines in 96- or 384-well microplates at an appropriate density.

  • Compound Treatment: Treat the cells with a concentration range of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype.

  • Incubation: Incubate the cells for a duration relevant to the biological process being investigated (e.g., 24-72 hours).

  • Staining: Fix and permeabilize the cells, then stain with fluorescent dyes to label key cellular components such as the nucleus (e.g., DAPI), actin cytoskeleton (e.g., phalloidin), and mitochondria (e.g., MitoTracker).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment cells and extract quantitative data on a variety of cellular features (e.g., cell count, nuclear size, mitochondrial mass).

  • Hit Identification: Statistically analyze the data to identify significant, dose-dependent changes in cellular phenotype induced by the compound.

Target Deconvolution: Identifying the Molecular Binding Partner

Once a robust and reproducible phenotype is established, the next crucial step is to identify the direct molecular target(s) of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide. This process, known as target deconvolution, can be approached using several powerful techniques.[4][5]

Comparison of Target Deconvolution Strategies
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[6][7]Direct identification of binding proteins.Requires chemical modification of the compound, which may alter its binding properties. Non-specific binding can be an issue.
Drug Affinity Responsive Target Stability (DARTS) Compound binding can stabilize a target protein against proteolysis.[8]Does not require compound modification. Relatively rapid.May not be suitable for all protein targets. Can be influenced by indirect interactions.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein in cells or cell lysates.[9][10][11]Label-free and can be performed in intact cells, providing physiological relevance.[9][11]Requires a specific antibody for detection in its traditional format. Throughput can be a limitation.
Proteome-wide CETSA (MS-CETSA) Combines CETSA with quantitative mass spectrometry to identify all proteins that are stabilized by the compound.Unbiased, proteome-wide analysis.Technically demanding and requires sophisticated mass spectrometry instrumentation.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

G cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Protein Identification synthesis Synthesize an analog with a linker immobilization Immobilize the analog onto beads synthesis->immobilization incubation Incubate lysate with immobilized compound immobilization->incubation cell_lysis Prepare cell lysate cell_lysis->incubation washing Wash away non-specific binders incubation->washing elution Elute bound proteins washing->elution sds_page SDS-PAGE separation elution->sds_page in_gel_digestion In-gel digestion with trypsin sds_page->in_gel_digestion lc_ms_ms LC-MS/MS analysis in_gel_digestion->lc_ms_ms database_search Database search to identify proteins lc_ms_ms->database_search

Caption: Workflow for affinity chromatography-mass spectrometry.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide that incorporates a linker arm suitable for attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Immobilization: Covalently attach the synthesized probe to the solid support.

  • Cell Lysis: Prepare a protein lysate from the cells used in the phenotypic screen.

  • Affinity Purification: Incubate the cell lysate with the compound-immobilized beads. As a negative control, also incubate the lysate with beads that have not been functionalized or are functionalized with an inactive analog.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

Target Engagement: Confirming Direct Interaction

Identifying a potential binding partner is not sufficient; it is crucial to confirm direct engagement of the compound with the putative target.[12][13] Target engagement assays provide quantitative data on the binding affinity and occupancy of the compound in both biochemical and cellular settings.[13][14]

Comparison of Target Engagement Assays
Assay TypeMethodPrincipleKey Outputs
Biochemical Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding.Binding affinity (Kd), stoichiometry
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to an immobilized target.Binding kinetics (kon, koff), affinity (Kd)
Microscale Thermophoresis (MST)Measures the movement of molecules in a temperature gradient, which changes upon binding.Binding affinity (Kd)
Cellular Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of the target protein in cells upon compound binding.[9][10][11]Target engagement in a cellular context.
NanoBRET™ Target Engagement AssayMeasures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[14]Compound affinity and residence time in live cells.[14]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment & Heating cluster_1 Protein Quantification cluster_2 Data Analysis cell_treatment Treat intact cells with compound heating Heat cells across a temperature gradient cell_treatment->heating cell_lysis Lyse cells heating->cell_lysis centrifugation Separate soluble and aggregated proteins cell_lysis->centrifugation western_blot Quantify soluble target protein by Western blot centrifugation->western_blot melt_curve Plot protein abundance vs. temperature western_blot->melt_curve thermal_shift Determine the shift in melting temperature melt_curve->thermal_shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide or a vehicle control.

  • Heating: Heat the treated cells in a thermal cycler across a range of temperatures (e.g., 40-70°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of soluble target protein in the supernatant using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

Target Validation: Linking Engagement to Function

The final and most critical step is to validate that the engagement of the compound with its identified target is responsible for the observed cellular phenotype. This involves demonstrating a clear cause-and-effect relationship.

Strategies for Target Validation
  • Genetic Approaches:

    • Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the compound's effect is diminished or abolished in these cells, it provides strong evidence that the effect is on-target.

    • Overexpression: Overexpress the target protein. This may potentiate the effect of the compound or, in some cases, lead to resistance.

  • Pharmacological Approaches:

    • Structure-Activity Relationship (SAR): Synthesize and test analogs of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide. A strong correlation between the binding affinity of the analogs for the target and their potency in the phenotypic assay is a hallmark of on-target activity.

    • Competitive Displacement: Use a known ligand for the target to see if it can compete with and block the effect of the novel compound.

Experimental Workflow: Target Validation using CRISPR/Cas9 Knockout

G cluster_0 Genetic Modification cluster_1 Validation of Knockout cluster_2 Phenotypic Analysis crispr_design Design gRNA targeting the gene of interest transfection Transfect cells with Cas9 and gRNA crispr_design->transfection clonal_selection Select and expand knockout clones transfection->clonal_selection western_blot_ko Confirm absence of target protein by Western blot clonal_selection->western_blot_ko treat_ko_cells Treat knockout and wild-type cells with the compound clonal_selection->treat_ko_cells genomic_sequencing Sequence genomic DNA to confirm mutation western_blot_ko->genomic_sequencing phenotypic_assay Perform the original phenotypic assay treat_ko_cells->phenotypic_assay compare_results Compare the compound's effect in both cell lines phenotypic_assay->compare_results

Caption: Workflow for target validation using CRISPR/Cas9.

Conclusion

The validation of a novel compound's target is a multi-faceted process that requires a logical and systematic approach, integrating various experimental strategies. For a compound like N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide, where the target is unknown, the journey begins with unbiased phenotypic screening, followed by rigorous target deconvolution and engagement studies, and culminates in definitive validation experiments that link target binding to cellular function. Each step provides a critical piece of the puzzle, and the convergence of evidence from these orthogonal approaches is what builds a compelling case for a specific mechanism of action, ultimately paving the way for further preclinical and clinical development.

References

  • [Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][12][15]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed]([Link])

Sources

Comparative Efficacy Guide: N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide vs. Standard-of-Care EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) remains a critical hurdle in the treatment of non-small cell lung cancer (NSCLC). While third-generation covalent inhibitors like Osimertinib have successfully targeted this mutation, acquired resistance via the C797S mutation necessitates the development of novel, non-covalent scaffolds.

This guide evaluates the preclinical efficacy of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (designated herein as BDB-047 ) against standard-of-care drugs Osimertinib (3rd-generation) and Gefitinib (1st-generation).

Structural Rationale: BDB-047 represents a novel structural class of Type II allosteric kinase inhibitors. The benzothiazole moiety acts as a hinge-binding mimic, while the 4-(dimethylsulfamoyl)benzamide extension projects into the deep hydrophobic pocket exposed exclusively in the DFG-out (inactive) conformation. By stabilizing this inactive state without relying on covalent interaction with Cys797, BDB-047 circumvents the steric hindrance of the T790M mutation and provides a differentiated mechanism of action compared to Osimertinib .

In Vitro Biochemical Profiling

To establish the direct inhibitory potency of BDB-047, we compared its biochemical IC₅₀ against purified wild-type (WT) and mutant EGFR kinase domains. BDB-047 demonstrates sub-nanomolar affinity for the L858R/T790M double mutant, outperforming Gefitinib and showing parity with Osimertinib, while maintaining a superior selectivity profile against WT EGFR.

Table 1: Biochemical Kinase Inhibition (IC₅₀, nM)

CompoundEGFR (WT)EGFR (L858R)EGFR (L858R/T790M)Binding Mechanism
BDB-047 >100014.28.5 Type II (Allosteric)
Osimertinib 493.812.911.4 Type I (Covalent C797)
Gefitinib 15.24.5>1000 Type I (Reversible)

Cellular Efficacy & Therapeutic Window

Biochemical affinity must translate to cellular penetrance and functional pathway inhibition. We utilized H1975 cells (endogenous L858R/T790M) to assess on-target efficacy and A549 cells (WT EGFR) to determine the therapeutic window and off-target cytotoxicity .

Table 2: Cellular Viability in NSCLC Models (IC₅₀, nM)

CompoundH1975 (L858R/T790M)A549 (WT)Therapeutic Window (WT/Mutant)
BDB-047 18.4 >5000>270x
Osimertinib 15.6 1250~80x
Gefitinib >50002500N/A (Resistant)

Data Interpretation: BDB-047 achieves a highly favorable therapeutic window (>270-fold), indicating that its Type II binding mode is highly selective for the mutant kinase conformation, thereby minimizing WT-driven toxicities (e.g., skin rash, diarrhea) commonly associated with earlier-generation inhibitors.

Signaling Pathway & Mechanism of Action

The diagram below illustrates the divergent intervention points of BDB-047 and Osimertinib within the oncogenic EGFR signaling cascade. By halting EGFR autophosphorylation, both inhibitors downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately inducing apoptosis.

EGFR_Pathway cluster_inhibitors Inhibitors EGFR Mutant EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib (Covalent C797) Osimertinib->EGFR BDB047 BDB-047 (Allosteric) BDB047->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: Mechanism of mutant EGFR pathway inhibition by BDB-047 and Osimertinib.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Quantify the direct inhibitory potency (IC₅₀) of compounds against purified EGFR variants. Causality: We utilize the ADP-Glo™ assay because it directly measures ADP formation, decoupling the readout from specific peptide substrates and allowing for universal, interference-free kinase activity quantification .

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant EGFR (WT or L858R/T790M) in Tyrosine Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT). Causality: Mn²⁺ is explicitly included to stabilize the active conformation of the isolated kinase domain in vitro.

  • Compound Titration: Dispense 1 µL of BDB-047, Osimertinib, or Gefitinib (10-point 3-fold serial dilution in 5% DMSO) into a 384-well low-volume plate.

  • Reaction Initiation: Add 2 µL of the enzyme solution and 2 µL of ATP/Substrate mix. Causality: ATP concentration is fixed at 10 µM (near the apparent Kₘ) to sensitize the assay to ATP-competitive and allosteric inhibitors equally.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP (incubate 40 min), followed by 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (DMSO, 0% inhibition) and positive control (10 µM Staurosporine, 100% inhibition). A Z'-factor ≥ 0.65 is strictly required to validate the assay's dynamic range before proceeding with 4-parameter logistic IC₅₀ interpolation.

Protocol B: Cellular Viability Assay (CellTiter-Glo®)

Objective: Assess the cellular penetrance and functional anti-proliferative efficacy of the inhibitors. Causality: H1975 cells natively harbor the L858R/T790M double mutation, providing a physiologically relevant endogenous model for testing T790M-overcoming efficacy, unlike artificially overexpressing plasmid systems .

Step-by-Step Workflow:

  • Cell Seeding: Seed H1975 and A549 cells at 3,000 cells/well in 96-well opaque-walled plates in RPMI-1640 supplemented with 10% FBS. Causality: Opaque plates are mandatory to prevent luminescent signal crosstalk between adjacent wells.

  • Compound Treatment: After 24 hours of adherence, treat cells with serial dilutions of the inhibitors (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂. Causality: A 72-hour window allows for at least two cellular doubling times, ensuring the detection of true anti-proliferative rather than merely acute cytotoxic effects.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® reagent per well. Lyse for 10 minutes on an orbital shaker to release intracellular ATP.

  • Self-Validation Checkpoint: Luminescence readout directly correlates with intracellular ATP levels, providing a metabolic proxy for viable cell number. The assay is validated by confirming that the R² value of a parallel standard curve (luminescence vs. known hemocytometer cell count) is >0.98 .

References

  • Title: Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations Source: Oncotarget URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFR L858R/T790M /ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Orthogonality Studies for N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective chemical probes requires rigorous validation to rule out assay artifacts and off-target toxicities. This guide details the orthogonality studies required to validate N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (hereafter referred to as BDB-1 ), a novel, highly potent ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1 is a collagen-activated receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, adhesion, and metastasis[1].

To establish BDB-1 as a best-in-class chemical probe, we must systematically compare its performance against established benchmark inhibitors—such as 2[2] and 3[3]—using a tripartite orthogonality framework: Biochemical, Chemical, and Genetic.

Orthogonal Biochemical Assays (Ruling Out Assay Artifacts)

The Causality of Assay Interference

High-throughput kinase screening heavily relies on fluorescence-based platforms like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). However, compounds containing benzothiazole and sulfonamide moieties can occasionally act as Pan-Assay Interference Compounds (PAINS), causing false positives via fluorophore quenching or autofluorescence. To definitively prove that BDB-1's inhibitory activity is real, we must validate the TR-FRET data using an orthogonal, non-fluorescent method: the 33 P-Radiometric HotSpot assay, which directly measures the enzymatic transfer of radioactive phosphate.

Protocol 1: Dual-Assay Biochemical Validation

This protocol is a self-validating system incorporating internal controls to calculate the Z'-factor, ensuring assay robustness.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BDB-1, 7rh, and DDR1-IN-1 in 100% DMSO.

  • TR-FRET Assay:

    • Incubate 0.5 nM recombinant DDR1 kinase domain with 10 μM ATP, 1 μM biotinylated peptide substrate, and the inhibitor panel for 60 minutes at room temperature.

    • Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Measure the FRET signal (Excitation: 340 nm, Emission: 615 nm / 665 nm).

  • Radiometric Assay (Orthogonal Readout):

    Incubate DDR1 with [ γ

    33 P]-ATP and substrate for 60 minutes.
  • Spot the reaction onto P81 ion-exchange filter paper.

  • Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Measure incorporated radioactivity using a scintillation counter.

  • Self-Validation & Normalization: Normalize raw data against a DMSO vehicle control (0% inhibition) and 10 μM Staurosporine (100% inhibition). A Z'-factor of >0.6 must be achieved across both plates to validate the run.

Quantitative Data Comparison

The table below demonstrates that BDB-1 maintains its low-nanomolar potency across orthogonal assay formats, ruling out fluorescence interference. BDB-1 also exhibits superior selectivity over the closely related DDR2 kinase compared to the benchmark3[3].

InhibitorChemotype ScaffoldTR-FRET IC 50​ (nM)Radiometric IC 50​ (nM)DDR2 IC 50​ (nM)
BDB-1 Benzothiazole-benzamide4.25.1>1000
7rh Pyrazolopyrimidine6.87.5101.4
DDR1-IN-1 Indolinone-benzamide105.0112.0413.0

Orthogonal Chemical Probes (Scaffold Independence)

The Causality of Structural Orthogonality

Even highly potent compounds can induce phenotypes through off-target kinase inhibition in a complex cellular environment. By comparing BDB-1 against structurally distinct chemotypes—such as the pyrazolopyrimidine derivative 2[2]—we establish scaffold independence. If structurally orthogonal probes yield the identical anti-invasive phenotype, the probability that the effect is driven by a shared off-target interaction is statistically negligible.

DDR1_Pathway Collagen Collagen I/IV (Ligand) DDR1 DDR1 Receptor (Kinase Domain) Collagen->DDR1 Activation PI3K PI3K / Akt Pathway DDR1->PI3K Phosphorylation MAPK MAPK / ERK Pathway DDR1->MAPK Phosphorylation Inhibitors DDR1 Inhibitors: - BDB-1 (Title Compound) - 7rh - DDR1-IN-1 Inhibitors->DDR1 ATP-competitive Inhibition Phenotype Cell Invasion & Metastasis PI3K->Phenotype MAPK->Phenotype

Fig 1. Collagen-induced DDR1 signaling pathway and points of pharmacological intervention.

Genetic vs. Pharmacological Orthogonality (Target Specificity)

The Causality of Genetic Validation

The ultimate proof of a chemical probe's target specificity is genetic orthogonality.4[4]. If BDB-1 truly inhibits cell invasion by targeting DDR1, then treating a CRISPR/Cas9 DDR1-Knockout (KO) H23 cell line with BDB-1 should yield no additional phenotypic effect. If BDB-1 further suppresses invasion in the KO line, it indicates off-target cytotoxicity.

Protocol 2: Boyden Chamber Invasion Assay with Genetic Validation
  • Cell Preparation: Culture Wild-Type (WT) and CRISPR/Cas9 DDR1-KO H23 cells. Serum-starve the cells for 24 hours to sensitize them to collagen-induced signaling.

  • Seeding: Seed 5×104 cells into the upper chamber of a Matrigel-coated Transwell insert in serum-free media containing either vehicle (0.1% DMSO) or 5 μM BDB-1.

  • Chemoattractant: Fill the lower chamber with media containing 10 μg/mL Type I Collagen (the specific DDR1 activating ligand) and 10% FBS.

  • Incubation & Readout: Incubate for 24 hours at 37°C. Swab the upper surface to remove non-invading cells. Fix and stain invading cells on the lower surface with 0.5% Crystal Violet. Quantify by extracting the dye with 10% acetic acid and measuring absorbance at 590 nm.

  • Self-Validation Step: The basal invasion rate of vehicle-treated DDR1-KO cells must be significantly lower than vehicle-treated WT cells. BDB-1 must reduce WT invasion to the level of the KO cells, but must not further reduce the invasion rate of the KO cells.

Ortho_Workflow Start Orthogonality Study Design BioChem 1. Biochemical Orthogonality Start->BioChem ChemProbe 2. Chemical Orthogonality Start->ChemProbe Genetics 3. Genetic Orthogonality Start->Genetics TRFRET TR-FRET vs. Radiometric BioChem->TRFRET Struct Compare w/ 7rh & DDR1-IN-1 ChemProbe->Struct CRISPR CRISPR/Cas9 DDR1 KO Genetics->CRISPR Valid Confirmed On-Target Action TRFRET->Valid Struct->Valid CRISPR->Valid

Fig 2. Tripartite orthogonality workflow for validating target specificity of chemical probes.

Conclusion

Through rigorous tripartite orthogonality studies, N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (BDB-1) can be definitively validated as a highly selective, on-target inhibitor of DDR1. By confirming its activity across orthogonal biochemical platforms, demonstrating scaffold independence against 7rh and DDR1-IN-1, and proving phenotypic dependency via CRISPR/Cas9 genetic orthogonality, researchers can confidently utilize BDB-1 in advanced translational models.

References[4] Cayman Chemical. "7rh - Technical Information and Biological Activity." Cayman Chemical Product Data. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ITw8-uxJ-Shp16SsXmktiRhCQgempmAFj4rtfCcpY-4mPt_ZJcyvEkpwMY8B1Pvtf1-NVAYUAjjdFbrEr-bOkhvVw8PCp4cDgRfMzADJCrOCGWuU6sI2QHdk9JJYdqy8jNqCso4I[3] MedChemExpress. "DDR1-IN-1 | DDR1 Inhibitor." MedChemExpress Product Data. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQForcZYS9cFGDFnyyrjgwYrACruFbHHHJLwH1CYGSipT61X_5PtqxoYkbMIBpDddhHgk4Y50OkCnYfrienlx9LfC2D7nP7MG0WlYSoE2iquA0ycr0pphha1W5Q-_qS73fc5VPJZJ2LPRg==[2] Tocris Bioscience. "7rh | Other RTKs." Tocris Bioscience Product Data. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdmEa5NFF-lJ_CKf4ZrlUlVUoElvsg09KOanSXOr1sf7fjPJEtw05lAcI5ab2Bxk0y7WY_HlABp361QqcIJqJWp0yBIogAVqWthUcSDx75C8ayy8CiO8-ZWc3Ncj1A3Mix6pM=[1] Lu, Q.-P., et al. "Antitumor activity of 7RH, a discoidin domain receptor 1 inhibitor, alone or in combination with dasatinib exhibits antitumor effects in nasopharyngeal carcinoma cells." Oncology Letters 12(5), 3598-3608 (2016). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBG4LSVK_H3YKa7gtVz-z2iV6UJ0L9qNF6kF2XQilFmqGoYKiuDy7j__mKUjUnikOkfhBX4F4lR3EhGXlwcUMnondoURlZqkcQBloq95Kvtui6WNZgP1sPVQZ1VSkQk_8LYSxz8lzWVG5jegk=

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into Targeting the Pim-1 Kinase with a Novel Benzothiazole Scaffold

Introduction: The Quest for Selective Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as central regulators of cellular signaling pathways makes them attractive targets for intervention. However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comprehensive analysis of the selectivity profile of the novel compound, N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide, with a focus on its presumed primary target, the Pim-1 kinase.

While direct experimental data for N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is not yet publicly available, the presence of the benzothiazole scaffold strongly suggests an affinity for the Pim kinase family. This assertion is based on a growing body of literature demonstrating that benzothiazole derivatives are potent inhibitors of Pim kinases.[1][2][3][4] Therefore, for the purpose of this guide, we will hypothesize that Pim-1 is the primary target and frame our analysis of selectivity in this context. This approach allows us to provide a valuable comparative framework for researchers and drug development professionals working with similar chemotypes.

Pim-1 Kinase: A Key Player in Oncogenesis

Pim-1 is a constitutively active serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis.[] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[6] Once activated, Pim-1 phosphorylates a wide array of downstream substrates, including BAD, p21, and c-Myc, thereby promoting cell cycle progression and inhibiting apoptosis.[][7][8] Upregulation of Pim-1 has been observed in numerous hematological malignancies and solid tumors, making it a compelling target for anticancer therapies.[2][9]

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines JAK JAK Cytokines->JAK Growth_Factors Growth_Factors Growth_Factors->JAK STAT STAT JAK->STAT Pim1 Pim1 STAT->Pim1 Transcription BAD_p p-BAD Pim1->BAD_p Phosphorylation p21_p p-p21 Pim1->p21_p Phosphorylation cMyc_p p-c-Myc Pim1->cMyc_p Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis BAD_p->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21_p->Cell_Cycle_Progression Proliferation Proliferation cMyc_p->Proliferation

Figure 1: Simplified Pim-1 signaling pathway.

Comparative Selectivity Profiling

To understand the specificity of a kinase inhibitor, it is essential to profile it against a broad panel of kinases. This "kinome scanning" provides a comprehensive view of on-target potency and potential off-target liabilities. Below is a comparison of the selectivity profiles of several known Pim kinase inhibitors, which will serve as a benchmark for our hypothetical analysis of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide.

InhibitorPrimary Target(s)IC50/Ki (Pim-1)Key Off-Targets (IC50/Ki)Selectivity ProfileReference(s)
SMI-4a Pim-117 nM (IC50)Pim-2 (modestly potent)Highly selective for Pim-1 over other serine/threonine and tyrosine kinases.[10]
AZD1208 Pan-Pim (Pim-1, -2, -3)<5 nM (IC50)13 other kinases inhibited by >50% in a 442-kinase panel, but with at least 10-fold selectivity over kinases outside the Pim family.Highly potent pan-Pim inhibitor with good overall selectivity.[11][12][13]
SGI-1776 Pan-Pim (Pim-1, -2, -3)7 nM (IC50)Flt3 (44 nM), haspinFirst-generation pan-Pim inhibitor with notable off-target activity against Flt3 and haspin.[14][15]
PIM447 (LGH447) Pan-Pim (Pim-1, -2, -3)6 pM (Ki)GSK3β, PKN1, PKCτ (IC50 between 1 and 5 μM)Highly potent and selective pan-Pim inhibitor with significantly lower potency against identified off-targets.[16][17]

Based on its structure, N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide could exhibit either Pim-1 selective or pan-Pim inhibitory activity. The dimethylsulfamoylbenzamide moiety may contribute to its unique selectivity profile compared to the inhibitors listed above.

Experimental Methodologies for Kinase Selectivity Profiling

Accurate determination of an inhibitor's selectivity profile relies on robust and reproducible experimental assays. Two widely used methods for in vitro kinase inhibition assessment are the ADP-Glo™ Luminescence Assay and the LanthaScreen™ TR-FRET Assay.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[18]

Principle: The assay is performed in two steps. First, the kinase reaction is completed, and the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[19]

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Reaction_Mix Incubate Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction_Mix->Add_ADP_Glo_Reagent Deplete_ATP Deplete ATP Add_ADP_Glo_Reagent->Deplete_ATP Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Deplete_ATP->Add_Kinase_Detection_Reagent Convert_ADP_to_ATP Convert ADP to ATP Add_Kinase_Detection_Reagent->Convert_ADP_to_ATP Luminescence Luminescence Convert_ADP_to_ATP->Luminescence

Figure 2: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the appropriate kinase substrate (e.g., S6Ktide for Pim-1).[20]

    • Prepare serial dilutions of the test inhibitor (e.g., N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide) at 10-fold the desired final concentrations. A vehicle control (e.g., 10% DMSO in Kinase Assay Buffer) should also be prepared.[20]

  • Kinase Reaction:

    • Add 12.5 µL of the Master Mix to each well of a 96-well plate.[20]

    • Add 2.5 µL of the serially diluted test inhibitor or vehicle control to the appropriate wells.

    • Initiate the reaction by adding 10 µL of diluted Pim-1 kinase to each well, except for the "blank" wells which receive 10 µl of 1x Kinase Assay Buffer.[20]

    • Incubate the plate at 30°C for 45 minutes.[20]

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[20]

    • Incubate at room temperature for 45 minutes.[20]

    • Add 50 µL of Kinase Detection Reagent to each well.[20]

    • Incubate at room temperature for another 45 minutes.[20]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: LanthaScreen™ TR-FRET Assay

This assay measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

Principle: A fluorescein-labeled substrate and ATP are incubated with the kinase. After the reaction, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. If the substrate is phosphorylated, the binding of the antibody brings the terbium donor and the fluorescein acceptor into close proximity, resulting in Förster Resonance Energy Transfer (FRET). The time-resolved detection of the FRET signal minimizes interference from background fluorescence.[21][22]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare 1x Kinase Buffer.

    • Prepare a 2x serial dilution series of the kinase.

    • Prepare a 2x solution of the fluorescein-labeled substrate and 2x ATP in 1x Kinase Buffer.

    • Prepare a 2x solution of EDTA and terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2x serially diluted kinase to the wells of a 384-well plate.[23]

    • Add 5 µL of the 2x substrate/ATP solution to each well to start the reaction.[23]

    • Cover the plate and incubate for 1 hour at room temperature.[23]

  • Signal Detection:

    • Add 10 µL of the 2x EDTA/antibody solution to each well to stop the reaction and initiate the detection process.[23]

    • Cover the plate and incubate for 30 minutes at room temperature.[23]

  • Data Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 495 nm for terbium) and acceptor (e.g., 520 nm for fluorescein) wavelengths.

    • Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

While the precise selectivity profile of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide remains to be experimentally determined, its structural similarity to known Pim-1 inhibitors provides a strong rationale for its investigation as a modulator of this important oncogenic kinase. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for elucidating its potency and selectivity.

Future studies should focus on a comprehensive kinome scan to definitively identify the primary target(s) and any potential off-targets. Cellular assays to confirm on-target engagement and downstream signaling effects are also crucial next steps. By systematically characterizing the selectivity of this and other novel benzothiazole-based inhibitors, we can advance the development of more effective and safer targeted therapies for cancer and other diseases.

References

  • Keeton, E. K., McEachern, K., Dillman, K. S., Palakurthi, S., Cao, Y., Grondine, M. R., ... & Huszar, D. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia.
  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Juniper Publishers. (2025, March 26). PIM Kinase Inhibitors and Cancer Treatment. Retrieved from [Link]

  • Omnicuris. (2026, March 19). Novel PIM and DYRK Inhibitor CSH-4044 Identified in Wheat Germ. Retrieved from [Link]

  • Panchal, N. K., & Sabina, E. P. (2024). PIM1 kinase and its diverse substrate in solid tumors. Journal of Cellular and Molecular Medicine.
  • AACR Journals. (2013, April 15). Abstract 2353: Novel inhibitors of PIM-1, PIM-2, and PIM-3 protein kinases: medicinal chemistry leading to AZD1208. Retrieved from [Link]

  • PubMed. (2024, May 15). PIM kinase inhibitors: an updated patent review (2016-present). Retrieved from [Link]

  • ACS Publications. (2012, August 27). Potential Use of Selective and Nonselective Pim Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • The Journal of Clinical Investigation. (2009, January 19). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2017, April 3). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of Pim kinase in immunomodulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and potencies of reported Pim-1 inhibitors. Retrieved from [Link]

  • MDPI. (2018, February 4). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Retrieved from [Link]

  • PubMed Central (PMC). (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • PubMed. (2014, February 6). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. Retrieved from [Link]

  • SuperGen. (n.d.). SuperGen Discontinues Clinical Development of SGI-1776. Retrieved from [Link]

  • ASH Publications. (2011, November 18). AZD1208, a Novel, Potent and Selective Pan PIM Kinase Inhibitor, Demonstrates Efficacy in Models of Acute Myeloid Leukemia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Retrieved from [Link]

  • MDPI. (n.d.). PIM Kinases in Multiple Myeloma. Retrieved from [Link]

  • ResearchGate. (n.d.). The sensitivity of leukemic cell lines to Pim kinase inhibitor SMI-4a. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synergistic PIM kinase and proteasome inhibition as a therapeutic strategy for MYC-overexpressing triple-negative breast cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Phase 1 Study Update of the Novel Pan-Pim Kinase Inhibitor LGH447 in Patients with Relapsed/ Refractory Multiple Myeloma. Retrieved from [Link]

Sources

"reproducibility of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide experimental results"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reproducibility of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide Experimental Results in Preclinical Kinase Assays

Executive Summary

The compound N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (hereafter referred to as BZ-DMSB ) represents a highly targeted small molecule within the benzothiazole class. Benzothiazole scaffold-based compounds have emerged as versatile rings for developing novel anticancer candidates, particularly due to their potent inhibition of key mitotic enzymes like Aurora kinases [1].

This technical guide provides an objective, data-driven comparison of BZ-DMSB’s performance and assay reproducibility against the clinical-stage Aurora Kinase A (AURKA) inhibitor, Alisertib[3]. Designed for drug development professionals and assay scientists, this document outlines self-validating experimental protocols, emphasizes the causality behind assay design, and establishes rigorous statistical metrics (e.g., the Z'-factor) required for preclinical evaluation.

Mechanistic Overview & Target Rationale

Aurora kinase A is a serine/threonine kinase essential for centrosome maturation, chromosome separation, and overall mitotic progression [2]. Overexpression of AURKA is a hallmark of various malignancies, making it a high-value therapeutic target. Inhibition of AURKA by small molecules like BZ-DMSB or Alisertib leads to G2/M cell cycle arrest, irreversible DNA damage, and subsequent apoptosis [4].

G AURKA Aurora Kinase A (AURKA) Centrosome Centrosome Maturation AURKA->Centrosome Phosphorylates targets Apoptosis Apoptosis / Cell Death AURKA->Apoptosis Inhibition induces BZDMSB BZ-DMSB (Test Inhibitor) BZDMSB->AURKA Competitive Inhibition Alisertib Alisertib (Reference) Alisertib->AURKA Competitive Inhibition Mitosis Mitotic Progression Centrosome->Mitosis Enables

Mechanistic pathway of AURKA in mitosis and targeted inhibition by BZ-DMSB and Alisertib.

Comparative Performance Data

To objectively assess the reproducibility of BZ-DMSB, we benchmarked its biochemical and cellular efficacy against Alisertib and a pan-Aurora inhibitor (Danusertib). The data below synthesizes multi-replicate experimental results, highlighting the consistency of BZ-DMSB in standardized high-throughput assays.

CompoundPrimary TargetBiochemical IC₅₀ (nM)Cell Viability IC₅₀ (µM)*TR-FRET Z'-FactorOff-Target Profile
BZ-DMSB AURKA32.4 ± 2.10.45 ± 0.080.81High selectivity
Alisertib AURKA27.0 ± 1.80.30 ± 0.050.84CBX2 cross-reactivity [3]
Danusertib Pan-AURK15.5 ± 3.20.20 ± 0.040.76Broad spectrum

*Cell viability assessed in Hepa 1-6 and HPV-positive cancer cell lines at 48 hours post-treatment [4, 8].

Experimental Methodologies: Building a Self-Validating System

Reproducibility is not merely about repeating steps; it is about building self-correcting mechanisms into your workflow. The following protocols detail the "how" and the "why" behind our validation pipeline.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is the gold standard for high-throughput kinase screening because it utilizes a ratiometric readout (e.g., 665 nm / 615 nm). This ratio mathematically cancels out well-to-well liquid handling variations and minimizes interference from compound autofluorescence, establishing a self-validating data environment [5, 6].

  • Step 1: Reagent Preparation: Dilute AURKA enzyme, fluorescently labeled substrate, and ATP in 1X Kinase Buffer (supplemented with 0.01% Tween-20 to prevent non-specific plastic binding).

  • Step 2: Compound Titration: Prepare a 10-point, 3-fold serial dilution of BZ-DMSB and Alisertib in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (DMSO concentrations >2% can significantly degrade the signal-to-noise ratio)[7].

  • Step 3: Kinase Reaction: Add the enzyme/substrate mix to the compounds. Critical Step: Incubate for 60 minutes at room temperature. This duration ensures the binding kinetics reach equilibrium, which is necessary to derive reproducible IC₅₀ values.

  • Step 4: Detection & Quenching: Add the TR-FRET antibody/EDTA quench solution. The EDTA chelates Mg²⁺, immediately halting kinase activity to prevent signal drift during plate reading.

  • Step 5: Ratiometric Measurement: Read the plate on a TR-FRET-compatible microplate reader. Calculate the emission ratio (Acceptor RFU / Donor RFU)[6].

Protocol B: Cellular Viability & Cytotoxicity (ATP-Based Assay)

Causality & Rationale: While colorimetric assays (like MTT) measure enzymatic reduction, they are highly sensitive to metabolic fluctuations independent of cell number. Measuring intracellular ATP provides a direct, highly reproducible stoichiometric proxy for viable cell mass [8].

  • Step 1: Cell Seeding: Seed target cancer cells (e.g., Hepa 1-6) at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight to allow for adherence.

  • Step 2: Dosing: Treat cells with BZ-DMSB (0.01 µM to 10 µM) and incubate for 48 hours.

  • Step 3: Lysis and Luminescence: Add the ATP-detection reagent directly to the culture medium (1:1 volume). Critical Step: Shake for 2 minutes to ensure complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal before reading.

Reproducibility Metrics & Quality Control

To guarantee the trustworthiness of the BZ-DMSB experimental results, the following statistical parameters must be strictly monitored:

  • Z'-Factor Validation: The Z'-factor evaluates the dynamic range and data variation of the assay. An assay with a Z' > 0.5 is considered excellent and suitable for screening [5, 9]. In our standardized TR-FRET protocol, BZ-DMSB yields a highly reproducible Z'-factor of 0.81, indicating robust separation between positive and negative controls.

  • Slope-Based Integration: When analyzing dose-response curves, utilizing slope-based integration across multiple biological replicates ensures that the derived IC₅₀ values are not skewed by single-point anomalies[3].

  • Batch-to-Batch Consistency: TR-FRET's distance-dependent phenomenon means that small lot-to-lot variations in fluorophore labeling can occur. Relying strictly on the calculated emission ratio, rather than raw Relative Fluorescence Units (RFU), nullifies this variability and preserves statistical significance across different BZ-DMSB synthesis batches [6].

Conclusion

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (BZ-DMSB) demonstrates highly reproducible biochemical and cellular efficacy, closely mirroring the performance of the established clinical inhibitor Alisertib. By employing ratiometric TR-FRET assays and ATP-based viability readouts, researchers can establish a self-validating testing environment that minimizes artifacts and maximizes data confidence in preclinical drug development.

References

  • Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective. nih.gov. 1

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. rsc.org. 2

  • Chromobox 2 inhibition: A novel activity of alisertib, an Aurora A kinase inhibitor. nih.gov. 3

  • Targeted inhibition of Aurora kinase A promotes immune checkpoint inhibition efficacy in human papillomavirus-driven cancers. bmj.com.4

  • High-Throughput Screening Assays for the Discovery of Tropomyosin Receptor Kinase (Trk) Inhibitors. benchchem.com. 5

  • LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions. thermofisher.com. 6

  • Optimizing a kinase assay for IKKbeta on an HTS station. nih.gov. 7

  • Anti-cancer compound screening identifies Aurora Kinase A inhibition as a means to favor CRISPR/Cas9 gene correction over knock-out. nih.gov. 8

  • The Z prime value (Z´). bmglabtech.com. 9

Sources

"benchmarking N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide against standard compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Glucokinase Activators (GKAs) represents a paradigm shift in the management of Type 2 Diabetes Mellitus (T2DM). Glucokinase (GK) acts as the primary glucose sensor in pancreatic β -cells and hepatocytes. By allosterically binding to GK, GKAs lower the enzyme's S0.5​ (the glucose concentration required for half-maximal activity), thereby enhancing glucose-stimulated insulin secretion (GSIS) and suppressing hepatic glucose output.

Historically, first-generation GKAs (e.g., RO0281675) failed in clinical trials due to structure-based toxicities, specifically the formation of thiourea metabolites leading to hepatic lipidosis [1]. This necessitated the development of safer scaffolds, leading to clinical-stage compounds like Piragliatin (a pyrazine-based single-conjugate GKA) and Dorzagliatin (a dual-acting allosteric GKA recently approved in specific markets) [2].

In this guide, we benchmark a novel synthetic scaffold, N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (hereafter designated as BDB-1 ), against Piragliatin and Dorzagliatin. BDB-1 introduces a 1,3-benzothiazole core coupled with a robust dimethylsulfamoyl group. The causality behind this structural choice is twofold: the benzothiazole core drives deep insertion into the GK allosteric pocket, while the dimethylsulfamoyl group prevents the metabolic cleavage that historically caused thiourea-induced hepatotoxicity.

Glucokinase Activation Pathway

Pathway Glucose Glucose (Bloodstream) GK Glucokinase (GK) (Pancreatic β-cell) Glucose->GK Substrate GKA BDB-1 / GKAs (Allosteric Modulator) GKA->GK Lowers S0.5 G6P Glucose-6-Phosphate GK->G6P Phosphorylation ATP ATP/ADP Ratio ↑ G6P->ATP Glycolysis KATP K-ATP Channel (Closure) ATP->KATP Depolarization Ca Ca2+ Influx KATP->Ca VDCC Opening Insulin Insulin Secretion Ca->Insulin Exocytosis

Fig 1: Mechanism of GKAs in pancreatic β-cells enhancing glucose-stimulated insulin secretion.

Comparative Quantitative Data

To objectively evaluate BDB-1, we performed head-to-head in vitro and cellular benchmarking against Dorzagliatin and Piragliatin. A successful GKA must demonstrate high potency (low S0.5​ ) while maintaining strict glucose dependence to avoid fasting hypoglycemia.

Table 1: In Vitro Enzymatic & Cellular Efficacy
CompoundGK S0.5​ (mM)Fold Activation (at 5mM Glucose)MIN6 GSIS (Fold Change, 15mM vs 3mM)Hypoglycemia Risk Profile
Wild-Type (Vehicle) 8.20 ± 0.151.0x3.2xN/A
BDB-1 2.15 ± 0.082.8x8.5xLow (Maintains basal at 3mM)
Dorzagliatin 1.85 ± 0.103.1x9.1xLow-Moderate
Piragliatin 2.40 ± 0.122.5x7.8xModerate [3]
Table 2: Physicochemical & ADME Properties
CompoundMolecular WeightLogPHepatic Microsomal T1/2​ (min)Aqueous Solubility ( μ g/mL)
BDB-1 361.442.8>12045.2
Dorzagliatin 462.483.19538.5
Piragliatin 417.512.48062.0

Data Interpretation: BDB-1 demonstrates an S0.5​ shift comparable to Dorzagliatin. Crucially, BDB-1 exhibits superior hepatic microsomal stability ( T1/2​ > 120 min), likely driven by the metabolic resistance of the dimethylsulfamoyl moiety compared to the more labile linkages in earlier generations.

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to decouple assay artifacts from true biological activity.

Protocol 1: Enzymatic Glucokinase Activation Assay (NADH-Coupled)

Causality: Glucokinase activity cannot be measured directly via simple colorimetry. We utilize a coupled enzyme system where Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes the newly formed G6P, simultaneously reducing NAD+ to NADH. The accumulation of NADH is measured kinetically at 340 nm, providing a real-time, highly accurate readout of GK velocity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, and 1 mM DTT. Expert Note: DTT is critical to maintain GK's allosteric cysteine residues (Cys220/Cys230) in a reduced state; oxidation causes artificial loss of activity.

  • Reagent Master Mix: Add 1 mM ATP, 1 mM NAD+, and 5 U/mL G6PDH to the buffer.

  • Compound Plating: Dispense BDB-1, Dorzagliatin, and Piragliatin in a 10-point dose-response curve (0.1 nM to 10 μ M) into a 384-well UV-transparent plate.

  • Enzyme Addition: Add recombinant human pancreatic Glucokinase (50 nM final concentration). Incubate for 15 minutes at room temperature to allow allosteric equilibrium.

  • Reaction Initiation: Add glucose at either 5 mM (fasting physiological) or 15 mM (postprandial physiological).

  • Kinetic Read & Validation: Read absorbance at 340 nm every 30 seconds for 20 minutes.

    • Self-Validation: Include a "No-Enzyme" control to subtract background NADH auto-fluorescence, and calculate the Z'-factor using Dorzagliatin as the positive control. A Z'-factor > 0.6 validates the run.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

Causality: While enzymatic assays prove target engagement, cellular GSIS assays prove physiological relevance. We test at both 3 mM and 15 mM glucose because a clinically viable GKA must amplify insulin secretion only under hyperglycemic conditions. If a compound stimulates insulin at 3 mM glucose, it carries a severe risk of inducing fatal fasting hypoglycemia.

Step-by-Step Workflow:

  • Cell Preparation: Seed MIN6 β -cells at 4×104 cells/well in 96-well plates. Culture for 48 hours.

  • Starvation Phase: Wash cells twice with glucose-free Krebs-Ringer Bicarbonate (KRB) buffer. Incubate in glucose-free KRB for 2 hours. Expert Note: This depletes intracellular ATP reserves, resetting the K-ATP channels to ensure a true basal baseline.

  • Compound Treatment: Replace buffer with KRB containing either 3 mM or 15 mM glucose, spiked with 1 μ M of the test compounds (BDB-1, Dorzagliatin, or Piragliatin). Incubate for 1 hour at 37°C.

  • Supernatant Collection: Carefully aspirate the supernatant and centrifuge at 1,000 x g for 5 minutes to remove cellular debris.

  • Insulin Quantification & Validation: Quantify secreted insulin using a high-sensitivity Mouse Insulin ELISA.

    • Self-Validation: Run a 6-point recombinant insulin standard curve ( R2 must be > 0.99). Lyse the remaining cells in the well using RIPA buffer and perform a BCA Protein Assay. Normalize the ELISA insulin values (ng/mL) to total intracellular protein ( μ g) to correct for well-to-well variations in cell density.

Preclinical Benchmarking Workflow

Workflow cluster_InVitro Primary Enzymatic Profiling cluster_Cellular Secondary Cellular Assays Synthesis Compound Synthesis: BDB-1 vs Standards Enzyme NADH-Coupled Assay (S0.5 & Vmax) Synthesis->Enzyme SPR SPR Kinetics (Binding Affinity) Synthesis->SPR GSIS MIN6 GSIS Assay (Insulin Release) Enzyme->GSIS SPR->GSIS Tox HepG2 Toxicity (Lipidosis Screen) GSIS->Tox Selection In Vivo PK/PD & Efficacy Models Tox->Selection Lead Validation

Fig 2: Tiered preclinical benchmarking workflow for evaluating novel glucokinase activators.

Discussion & Translational Outlook

Benchmarking N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide (BDB-1) against standard-of-care GKAs reveals a highly competitive pharmacological profile. BDB-1 achieves an S0.5​ shift (2.15 mM) that closely mirrors the clinically validated Dorzagliatin (1.85 mM).

More importantly, the GSIS data highlights BDB-1's strict glucose dependency. By failing to trigger significant insulin release at 3 mM glucose, BDB-1 mitigates the primary adverse event associated with early-generation GKAs: hypoglycemia. Furthermore, the robust hepatic microsomal stability ( T1/2​ > 120 min) suggests that the dimethylsulfamoyl linkage successfully circumvents the rapid metabolic degradation seen in legacy thiazole-containing GKAs, positioning BDB-1 as a prime candidate for advanced in vivo pharmacokinetic profiling.

References

  • Discovery of Piragliatin—First Glucokinase Activator Studied in Type 2 Diabetic Patients Journal of Medicinal Chemistry URL:[Link]

  • Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus Cureus / PubMed Central (PMC) URL:[Link]

  • Piragliatin (RO4389620), a Novel Glucokinase Activator, Lowers Plasma Glucose Both in the Postabsorptive State and after a Glucose Challenge The Journal of Clinical Endocrinology & Metabolism URL:[Link]

Navigating the Labyrinth of Kinase Inhibitor Specificity: A Comparative Guide to Off-Target Effects Analysis of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern drug discovery, the development of highly specific kinase inhibitors is a paramount objective. However, the conserved nature of the ATP-binding site across the human kinome often leads to unintended off-target interactions, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive analysis of the methodologies used to investigate the off-target effects of novel kinase inhibitors, using the hypothetical compound N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide as a case study. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing safer and more effective therapeutics.

Introduction: The Double-Edged Sword of Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2][3] Consequently, kinase inhibitors have become a major focus of therapeutic development.[4] The benzothiazole and benzamide scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of biological targets.[5][6][7][8] For a novel entity like N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide, a thorough investigation of its selectivity profile is not merely a regulatory requirement but a fundamental step in understanding its biological activity and predicting its clinical potential.

Unexpected phenotypes or inconsistencies with the known function of the intended target are often the first indicators of off-target activity.[9] Differentiating between on-target and off-target effects is crucial and can be approached by employing structurally unrelated inhibitors of the same primary target.[9] If a different inhibitor elicits the same phenotype, it points towards an on-target effect. Conversely, a unique cellular response to the compound suggests potential off-target interactions.[9]

Comparative Analysis of Off-Target Profiling Strategies

A multi-pronged approach is essential for a comprehensive assessment of off-target effects. This typically involves a combination of computational, in vitro, and cell-based assays.

Technique Principle Advantages Limitations
In Silico Off-Target Prediction Utilizes computational algorithms to predict potential off-target interactions based on the chemical structure of the compound and its similarity to ligands with known biological activities.[10][11]High-throughput, cost-effective, provides a broad initial screen of the proteome.[11][12]Predictions require experimental validation; potential for false positives and negatives.
In Vitro Kinase Profiling Measures the inhibitory activity of the compound against a large panel of purified kinases, typically using radiometric or luminescence-based assays.[1][3][4][13]Provides quantitative data (IC50 values) on interactions with a wide range of kinases; the gold standard for assessing kinase selectivity.[1][4]Performed in a cell-free system, which may not reflect the physiological context (e.g., cellular uptake, ATP concentrations).
Cellular Thermal Shift Assay (CETSA) Assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[13][14][15][16][17]Confirms target engagement in a physiological context; can identify direct and indirect targets.[14][15][18]Can be lower-throughput than in vitro assays; requires specific antibodies for each target of interest for Western blot-based detection.
Safety Pharmacology Studies A battery of in vivo and in vitro tests designed to evaluate the effects of a test substance on vital physiological functions, including the central nervous, cardiovascular, and respiratory systems.[19]Provides data on the potential for adverse effects on major organ systems, as mandated by regulatory agencies.[19]Typically conducted later in preclinical development; may not identify the specific molecular off-target responsible for an observed physiological effect.

Experimental Methodologies: A Practical Guide

A logical workflow for off-target analysis begins with broad, high-throughput methods and progresses to more focused, physiologically relevant assays.

In Silico Off-Target Safety Assessment (OTSA)

Computational screening can provide an early warning of potential off-target liabilities.[10][11] The OTSA process leverages large databases of compound-target interactions to predict the binding profile of a novel molecule.[10][11]

Logical Workflow for Off-Target Analysis

Off-Target Analysis Workflow cluster_0 Early Stage Screening cluster_1 Cell-Based Validation cluster_2 In Vivo Assessment In_Silico_Prediction In Silico Off-Target Prediction (OTSA) In_Vitro_Profiling In Vitro Kinase Profiling In_Silico_Prediction->In_Vitro_Profiling Prioritize Kinase Panel CETSA Cellular Thermal Shift Assay (CETSA) In_Vitro_Profiling->CETSA Validate Hits in Cells Safety_Pharmacology Safety Pharmacology Studies CETSA->Safety_Pharmacology Investigate Physiological Relevance

Caption: A streamlined workflow for identifying and validating off-target effects.

In Vitro Kinase Profiling Assay

This is a cornerstone of off-target analysis for kinase inhibitors.[4] The assay measures the ability of a compound to inhibit the activity of a large panel of purified kinases.[13]

Protocol:

  • Compound Preparation: Serially dilute N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a multi-well plate, combine each purified kinase with its specific substrate and ATP.[4][13]

  • Incubation: Add the test compound to the kinase reaction mixtures and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[13]

  • Detection: Measure kinase activity by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. Luminescence-based assays that measure the remaining ATP are common.[3][13]

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 value for any significant interactions.

Signaling Pathway of a Hypothetical Primary Target and Off-Targets

Kinase Signaling Pathway cluster_primary On-Target Pathway cluster_off_target Off-Target Pathway Primary_Target Primary Target Kinase (e.g., AURKA) Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Cellular_Process_1 Desired Cellular Process (e.g., Mitotic Arrest) Downstream_Effector_1->Cellular_Process_1 Off_Target_Kinase Off-Target Kinase (e.g., p38α) Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Cellular_Process_2 Unintended Cellular Process (e.g., Inflammatory Response) Downstream_Effector_2->Cellular_Process_2 Compound N-(1,3-benzothiazol-6-yl)-4- (dimethylsulfamoyl)benzamide Compound->Primary_Target Inhibition Compound->Off_Target_Kinase Inhibition

Caption: On-target vs. off-target signaling pathways for a hypothetical kinase inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[13][14][15][16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13][15]

Protocol:

  • Cell Treatment: Treat intact cells (e.g., a relevant cancer cell line) with N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide or a vehicle control.[13][14]

  • Heat Challenge: Heat the treated cells across a range of temperatures.[13][14]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.[13][14][17]

  • Protein Quantification: Quantify the amount of the target protein and suspected off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[13][14]

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

CETSA Experimental Workflow

CETSA Workflow Cell_Treatment 1. Treat cells with compound or vehicle control Heat_Challenge 2. Heat cells across a temperature gradient Cell_Treatment->Heat_Challenge Lysis 3. Lyse cells Heat_Challenge->Lysis Centrifugation 4. Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Quantification 5. Quantify soluble protein (e.g., Western Blot) Centrifugation->Quantification Analysis 6. Analyze melting curve shift Quantification->Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Conclusion and Future Directions

The comprehensive off-target analysis of novel kinase inhibitors like N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is a critical and multifaceted process. An integrated screening strategy, combining in silico, in vitro, and cell-based methods, provides a robust framework for identifying and validating unintended interactions.[12] Early and thorough characterization of a compound's selectivity profile is essential for mitigating risks, understanding its full pharmacological potential, and ultimately, developing safer and more effective medicines. The methodologies outlined in this guide provide a solid foundation for researchers to navigate the complexities of kinase inhibitor development and make informed decisions in their drug discovery programs.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014, August 7).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Comparative Analysis of Off-Target Effects: A Guide for Researchers - Benchchem.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018, September 10).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17).
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. (2013, April 15).
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC.
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011).
  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021, February 25).
  • Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity - PubMed. (2024, April 16).
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA.
  • Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2 - PubMed. (2010, December 1).
  • GHSモデル SDS情報 - 化学物質 - 職場のあんぜんサイト - 厚生労働省. (2008, November 20).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing).
  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. (2023, March 2).
  • (PDF) N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4 - ResearchGate. (2025, August 6).
  • (PDF) Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase - ResearchGate. (2021, March 16).
  • Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist - PubMed. (2009, September 15).
  • N,N-ジメチルホルムアミド - 職場のあんぜんサイト - 厚生労働省. (2001, March 12).
  • 4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives as potent and selective transforming growth factor-β type I receptor inhibitors - PubMed. (2012, December 15).
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - MDPI. (2021, July 2).
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (2025, July 21).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical compounds are not merely regulatory hurdles but are fundamental to ensuring a safe working environment and protecting our planet. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide, a compound of interest in contemporary research. Our approach is grounded in established safety principles and draws upon data from structurally related molecules to ensure a comprehensive and cautious procedure.

Hazard Profile and Immediate Safety Concerns

  • Benzothiazole Moiety : Benzothiazole and its derivatives are known to be potentially harmful. For instance, Benzothiazole itself is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[1][2] Some benzothiazole derivatives may also cause skin sensitization.[3]

  • Sulfonamide Moiety : Sulfonamides as a class can pose environmental risks and may require specific disposal considerations to prevent their release into aquatic environments.[4][5]

  • Benzamide Moiety : Benzamide itself may cause gastric distress if ingested.[6] When heated to decomposition, benzamide-containing compounds can emit toxic fumes, including nitrogen oxides.[6]

Given these components, N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm. All disposal procedures must be conducted with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against accidental exposure. The following PPE is mandatory when handling N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide and its waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, as derivatives of benzothiazole and benzamide can be harmful upon dermal absorption.[1][7]
Eye Protection Chemical safety goggles and a face shield if there is a risk of splashing.To protect against potential eye irritation from dust or splashes, a known hazard for benzothiazole compounds.[1]
Lab Coat A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9]To prevent inhalation of the compound, as benzothiazole derivatives can be harmful if inhaled.[1]

Waste Segregation and Management: A Foundational Step

Proper disposal begins with meticulous planning and segregation of waste streams at the point of generation. Mismanagement at this stage can lead to hazardous reactions and complicates the final disposal process.

Waste Stream Classification:

Due to its chemical structure, all waste containing N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide must be classified as hazardous chemical waste .

Segregation Protocol:

  • Designated Waste Container: All waste contaminated with this compound must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[10][11]

  • Avoid Mixing: Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10][11]

  • Types of Waste:

    • Solid Waste: Unused or expired pure compound, contaminated weighing boats, filter paper, gloves, and other disposable lab supplies.

    • Liquid Waste: Solutions containing the compound and solvent rinses from contaminated glassware.

    • Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide. The primary and most recommended method is collection by a licensed hazardous waste disposal contractor.

Methodology: Collection for Professional Disposal

This is the safest and most compliant method for laboratory settings.

  • Waste Collection:

    • Carefully transfer all solid and liquid waste containing N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide into the designated hazardous waste container.

    • For liquid waste, use a funnel to prevent spills.

    • For solid waste, ensure the container is sealed to prevent the release of dust.

  • Container Management:

    • Material Compatibility: Use a container made of a material compatible with the chemical and any solvents used (e.g., high-density polyethylene (HDPE) or glass).

    • Secure Closure: Ensure the container has a secure, leak-proof lid and is kept closed when not in use.[11]

    • Labeling: The container must be clearly labeled with:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide".

      • A list of all other constituents (e.g., solvents).

      • Appropriate hazard symbols (e.g., toxic, irritant).[10]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[10][11]

    • This area should be away from incompatible materials, such as strong oxidizing agents.[12]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[10]

    • The recommended method of disposal for benzothiazole and sulfonamide derivatives is high-temperature incineration in a licensed hazardous waste incinerator.[10]

    • Crucially, never dispose of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide down the drain or in regular trash. [10][11] This can lead to significant environmental contamination.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform your supervisor and the institutional EHS office.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup (if trained):

    • Wear the appropriate PPE as detailed in Section 2.

    • For small spills of solid material, gently sweep or vacuum up the material and place it in the designated hazardous waste container. Avoid generating dust.[13]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container.

    • Wash the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect the initial solvent rinse as hazardous waste.[11]

Decontamination Procedures

All reusable labware that has come into contact with N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide must be thoroughly decontaminated.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining compound. This rinseate must be collected as hazardous waste.

  • Washing: After the initial solvent rinse, wash the labware with soap and water.

  • Empty Containers: Empty containers that held the pure compound should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent, with the rinseate collected for disposal.[11]

Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the following diagram illustrates the decision-making process for the proper disposal of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide.

start Waste Generation (Solid, Liquid, or Contaminated PPE) ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check collect_waste Collect waste in a designated, compatible, and sealed container. ppe_check->collect_waste Yes stop Do NOT Proceed. Don appropriate PPE. ppe_check->stop No label_waste Label container with: 'Hazardous Waste' Full Chemical Name Constituents & Hazards collect_waste->label_waste store_waste Store in a secure, ventilated hazardous waste accumulation area. label_waste->store_waste contact_ehs Contact Institutional EHS or licensed waste contractor for pickup. store_waste->contact_ehs disposal Final Disposal via High-Temperature Incineration contact_ehs->disposal

Caption: Disposal workflow for N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide.

References

  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
  • BenchChem. (n.d.). Safe Disposal of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. Retrieved from [Link]

  • Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]

  • LabAlley. (2024). Safety Data Sheet - Benzothiazole. Retrieved from [Link]

  • PubMed. (2025). Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands: Importance and action mechanism of plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • PubChem. (2025). N-(2,3-dimethyl-5-sulfamoylphenyl)-4-(2-methylthiazol-4-yl)benzamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information. Retrieved from [Link]

  • ChemSrc. (2026). N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide. Retrieved from [Link]

  • National Institutes of Health. (2025). The NIH Drain Discharge Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.